Neuraminidase-IN-1
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dihydroxy-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6/c18-10-4-9(5-11(19)6-10)14(21)16-15-7-8-1-2-13(20)12(3-8)17(22)23/h1-7,18-20H,(H,16,21)/b15-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGROFKAAXXTBN-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)C2=CC(=CC(=C2)O)O)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=O)C2=CC(=CC(=C2)O)O)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Neuraminidase-IN-1: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Structure, Properties, and Inhibitory Profile of a Potent Neuraminidase Inhibitor
Abstract
Neuraminidase-IN-1 is a potent inhibitor of neuraminidase, with significant activity demonstrated against the H1N1 influenza virus. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action as a neuraminidase inhibitor. Detailed experimental protocols for assessing its inhibitory activity are presented, alongside a discussion of the signaling pathways potentially modulated by this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel antiviral therapeutics.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor with a well-defined chemical structure. Its fundamental properties are summarized in the table below, providing a foundational understanding of its chemical nature.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 3,5-dihydroxy-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide | PubChem |
| Molecular Formula | C₁₄H₁₁N₃O₆ | PubChem |
| Molecular Weight | 317.26 g/mol | PubChem |
| Canonical SMILES | C1=CC(=C(C=C1C=NNC(=O)C2=CC(=CC(=C2)O)O)--INVALID-LINK--[O-])O | PubChem |
| InChI Key | MCGROFKAAXXTBN-VIZOYTHASA-N | PubChem |
Physicochemical Data
Currently, specific experimental data on the physical properties of this compound, such as solubility in various solvents and melting point, are not extensively available in publicly accessible literature. Researchers are advised to determine these parameters empirically for their specific experimental setups.
Biological Activity and Inhibitory Profile
This compound has been identified as a potent inhibitor of neuraminidase, a key enzyme in the life cycle of the influenza virus.
Inhibitory Potency
The primary reported biological activity of this compound is its inhibition of neuraminidase.
| Target | Assay Conditions | IC₅₀ | Source |
| H1N1 Influenza Virus Neuraminidase | Not specified | 0.21 µM | MedchemExpress |
The provided data indicates that this compound is a sub-micromolar inhibitor of H1N1 neuraminidase, suggesting its potential as a lead compound for the development of anti-influenza therapeutics. Further studies are required to determine its inhibitory spectrum against other neuraminidase subtypes and strains.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of the enzymatic activity of neuraminidase. By blocking this enzyme, the inhibitor interferes with the release of progeny virions from infected host cells, thereby preventing the spread of the infection.
While the direct impact of this compound on specific cellular signaling pathways has not been extensively documented, the inhibition of neuraminidase, particularly mammalian neuraminidases like NEU1, can have downstream effects on various signaling cascades. Neuraminidase activity has been implicated in the modulation of receptors such as the Epidermal Growth Factor Receptor (EGFR) and integrins, which in turn can influence pathways like the FAK and ERK1/2 signaling.
Figure 1. Simplified workflow of this compound action.
Experimental Protocols
The following is a representative protocol for a neuraminidase inhibition assay, which can be adapted for the evaluation of this compound. This protocol is based on commonly used fluorescence-based methods.
Neuraminidase Inhibition Assay (Fluorescence-Based)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against a specific neuraminidase enzyme.
Materials:
-
Neuraminidase enzyme (e.g., from influenza virus or recombinant)
-
This compound
-
Assay Buffer (e.g., MES buffer with CaCl₂)
-
Fluorescent Substrate (e.g., 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Stop Solution (e.g., Glycine-NaOH buffer, pH 10.2)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in assay buffer to obtain a range of test concentrations.
-
Enzyme and Substrate Preparation: Dilute the neuraminidase enzyme to a working concentration in cold assay buffer. Prepare a working solution of the MUNANA substrate in assay buffer.
-
Assay Reaction: a. To each well of a 96-well black microplate, add the serially diluted this compound solutions. Include wells with assay buffer only (negative control) and wells with a known neuraminidase inhibitor (positive control). b. Add the diluted neuraminidase enzyme solution to all wells except for the substrate blank wells. c. Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes). d. Initiate the enzymatic reaction by adding the MUNANA substrate solution to all wells. e. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Termination and Measurement: a. Stop the reaction by adding the stop solution to each well. b. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~365 nm, emission ~450 nm for 4-methylumbelliferone).
-
Data Analysis: a. Subtract the background fluorescence (substrate blank) from all readings. b. Calculate the percentage of neuraminidase inhibition for each concentration of this compound relative to the no-inhibitor control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting model (e.g., sigmoidal dose-response).
Figure 2. Workflow for the neuraminidase inhibition assay.
Pharmacokinetic and Pharmacodynamic Properties
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not currently available in the public domain. For the development of this compound as a therapeutic agent, comprehensive studies to evaluate its absorption, distribution, metabolism, excretion (ADME), and toxicity profile will be essential. As a point of reference, other neuraminidase inhibitors such as oseltamivir and zanamivir exhibit distinct PK profiles. Oseltamivir is an orally available prodrug that is metabolized to its active form, while zanamivir is administered via inhalation due to poor oral bioavailability.
Conclusion
This compound is a promising neuraminidase inhibitor with demonstrated potent activity against the H1N1 influenza virus. Its well-defined chemical structure provides a solid foundation for further investigation and optimization. The provided technical information, including its chemical properties, inhibitory activity, and a representative experimental protocol, serves as a valuable starting point for researchers in the field of antiviral drug discovery. Further studies are warranted to fully characterize its physical properties, broad-spectrum antiviral activity, and its pharmacokinetic and pharmacodynamic profile to assess its full therapeutic potential.
Target Specificity of Novel Neuraminidase Inhibitors Against Influenza Subtypes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target specificity of a novel class of neuraminidase inhibitors against various influenza virus subtypes. For the purpose of this guide, we will focus on a representative acylhydrazone-based inhibitor, herein referred to as Compound 9j, as a case study to illustrate the evaluation process and target engagement of next-generation neuraminidase inhibitors. The data and protocols presented are synthesized from established methodologies in the field of influenza antiviral research.
Introduction to Neuraminidase as an Antiviral Target
Influenza viruses, responsible for seasonal epidemics and occasional pandemics, possess two primary surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA). Neuraminidase is a critical enzyme that facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues from the cell surface, thereby preventing viral aggregation and promoting the spread of infection.[1][2] This essential role in the viral life cycle makes neuraminidase an attractive target for antiviral drug development.[3] Currently approved neuraminidase inhibitors include oseltamivir, zanamivir, peramivir, and laninamivir.[3] However, the emergence of drug-resistant strains necessitates the discovery and development of novel inhibitors with improved efficacy and broader subtype coverage.[3]
Quantitative Analysis of Inhibitory Activity
The inhibitory potential of novel neuraminidase inhibitors is quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of neuraminidase by 50%. The following table summarizes the in vitro inhibitory activity of the representative acylhydrazone inhibitor, Compound 9j, against neuraminidase compared to the widely used antiviral drug, oseltamivir carboxylate (the active metabolite of oseltamivir).
| Compound | Target | IC50 (µM) | Reference Compound IC50 (µM) | Fold Improvement (vs. Oseltamivir Carboxylate) |
| Compound 9j | Neuraminidase | 0.60 | 17.00 (Oseltamivir Carboxylate) | ~28.3x |
| Oseltamivir Carboxylate | Neuraminidase | 17.00 | - | - |
Table 1: In vitro inhibitory activity of Compound 9j against influenza neuraminidase. Data is representative of novel acylhydrazone inhibitors as described in related literature.[1][3]
Experimental Protocols
The determination of neuraminidase inhibitory activity is typically performed using a fluorometric or chemiluminescent enzyme inhibition assay. Below are detailed methodologies for conducting such assays.
Fluorometric Neuraminidase Inhibition Assay
This assay measures the fluorescence of a product released by the enzymatic activity of neuraminidase on a fluorogenic substrate.
Materials:
-
Recombinant influenza neuraminidase
-
Test compound (e.g., Compound 9j)
-
Oseltamivir carboxylate (positive control)
-
2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., 32.5 mM MES, pH 6.5, 4 mM CaCl2)
-
Stop solution (e.g., 0.14 M NaOH in 83% ethanol)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
Enzyme and Compound Incubation: In a 96-well plate, add the diluted compounds to wells containing a standardized amount of recombinant neuraminidase. Incubate at 37°C for 30 minutes to allow for inhibitor binding.
-
Enzymatic Reaction: Initiate the reaction by adding the MUNANA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the fluorophore (e.g., 365 nm excitation and 450 nm emission for 4-methylumbelliferone).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Neuraminidase Inhibition Assay (Influenza Replication Inhibition Neuraminidase-based Assay - IRINA)
This assay measures the neuraminidase activity on the surface of infected cells to assess the inhibition of viral replication.[3]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Test compound
-
Virus growth medium (VGM)
-
Neuraminidase substrate (e.g., MUNANA)
-
Assay buffer
-
96-well clear-bottom black plates
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate and grow to confluency.
-
Infection and Treatment: Infect the cells with a known titer of influenza virus in the presence of serial dilutions of the test compound.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for a single cycle of viral replication.
-
Neuraminidase Activity Measurement: Wash the cells to remove non-adherent virus. Add the neuraminidase substrate in assay buffer to each well.
-
Incubation and Measurement: Incubate the plate to allow for the enzymatic reaction and then measure the signal (e.g., fluorescence) as described in the fluorometric assay.
-
Data Analysis: Calculate the IC50 value based on the inhibition of neuraminidase activity, which serves as a surrogate for the inhibition of viral replication.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of neuraminidase action and inhibition, as well as a typical experimental workflow for screening novel inhibitors.
Caption: Mechanism of Neuraminidase Action and Inhibition.
Caption: Workflow for Screening Neuraminidase Inhibitors.
Conclusion
The development of novel neuraminidase inhibitors with high potency and broad subtype specificity is crucial for combating influenza. The representative acylhydrazone inhibitor, Compound 9j, demonstrates significantly improved inhibitory activity in vitro compared to oseltamivir carboxylate, highlighting the potential of this chemical scaffold. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of new inhibitor candidates. Further studies are warranted to assess the in vivo efficacy, pharmacokinetic properties, and resistance profiles of these promising compounds to determine their potential as next-generation influenza therapeutics.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Acylhydrazone Derivatives as Potent Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of novel zanamivir derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of Neuraminidase-IN-1 in different solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuraminidase-IN-1 is a potent inhibitor of neuraminidase, a key enzyme in the life cycle of the influenza virus, with an IC50 of 0.21 μM.[1][2] Its efficacy against H1N1 influenza virus strains makes it a compound of significant interest for antiviral research and development.[1][3] A critical parameter for the progression of any compound through the drug discovery pipeline is its solubility in various solvent systems, which influences formulation, bioavailability, and in vitro assay design. This technical guide provides a comprehensive overview of the known solubility profile of this compound, details experimental protocols for solubility determination and stock solution preparation, and visualizes its mechanism of action within the context of the influenza virus life cycle.
Chemical Properties
| Property | Value |
| CAS Number | 2379438-80-7 |
| Molecular Formula | C₁₄H₁₁N₃O₆ |
| Molecular Weight | 317.25 g/mol |
| Canonical SMILES | O=C(N/N=C/C1=CC=C(O)C(--INVALID-LINK--=O)=C1)C2=CC(O)=CC(O)=C2[1] |
Solubility Profile
Table 1: Quantitative Solubility of this compound
| Solvent/Formulation | Concentration | Molarity | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL[1][2] | 394.01 mM[1][2] | Ultrasonic treatment may be required for complete dissolution.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 2.08 mg/mL[2] | 6.56 mM[2] | Forms a suspended solution; requires sonication.[2] |
Mechanism of Action: Inhibition of Viral Release
This compound functions by inhibiting the enzymatic activity of viral neuraminidase. This enzyme is crucial for the final stage of the influenza virus replication cycle. Neuraminidase cleaves sialic acid residues from the surface of the host cell and from newly formed virions, which prevents the aggregation of new virus particles and facilitates their release to infect other cells. By blocking this activity, this compound effectively traps the progeny virions on the surface of the infected cell, preventing the spread of the infection.
Diagram 1: Influenza Virus Replication Cycle
Caption: Influenza Virus Replication and Inhibition Pathway.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol is based on the reported solubility of this compound in DMSO.[1][2]
Materials:
-
This compound (MW: 317.25 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Pipettors and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing the Compound: Accurately weigh 1 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 315.2 µL of anhydrous DMSO to the tube containing the compound.[1] This volume is calculated to achieve a final concentration of 10 mM. Calculation: (1 mg / 317.25 g/mol ) / (10 mmol/L) = 0.0003152 L = 315.2 µL
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Sonication (if necessary): If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.[1][2] Gentle heating to 37°C can also aid dissolution.[1]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
General Protocol for Determining Thermodynamic (Shake-Flask) Solubility
For researchers wishing to determine the solubility of this compound in other solvents, the shake-flask method is a reliable approach.
Workflow Diagram:
Caption: Shake-Flask Solubility Determination Workflow.
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, PBS, ethanol) in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Place the vial in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve or UV-Vis spectrophotometry if the compound has a suitable chromophore.
-
Calculation: Calculate the solubility of the compound in the test solvent based on the measured concentration and the dilution factor.
Conclusion
The solubility of this compound is well-characterized in DMSO, providing a robust solvent for in vitro screening and the preparation of high-concentration stock solutions. For in vivo applications, a co-solvent system has been described. While aqueous solubility data is not currently available, the provided protocols offer a clear path for researchers to determine this and other key physicochemical parameters. A thorough understanding of the solubility profile is paramount for the continued development of this compound as a potential therapeutic agent against influenza.
References
Biological activity of Neuraminidase-IN-1 in primary cells
Absence of Specific Data for Neuraminidase-IN-1
Initial searches for "this compound" did not yield specific scientific literature detailing its biological activity, experimental protocols, or quantitative data in primary cells. The name appears in commercial listings without associated research publications. Therefore, this guide will focus on the broader biological activities of neuraminidase enzymes and the effects of their inhibition in primary cells, drawing upon available research on related neuraminidase inhibitors and enzymes like NEU1, NEU3, and NEU4. This information provides a foundational understanding of the potential activities of a neuraminidase inhibitor in a research context.
Introduction to Neuraminidase and Its Role in Primary Cells
Neuraminidases, also known as sialidases, are enzymes that cleave terminal sialic acid residues from glycoconjugates.[1][2] In mammals, there are four main neuraminidases (NEU1, NEU2, NEU3, and NEU4) with distinct localizations and functions.[3][4] Beyond their well-known role in viral replication, particularly influenza, endogenous neuraminidases are crucial regulators of various cellular processes, including immune responses and signaling pathways.[1][4][5][6] In primary cells, neuraminidase activity has been shown to modulate inflammation, cytokine production, and cell signaling.[3][7][8]
Biological Activity of Neuraminidase in Primary Cells
Research has highlighted the significant role of neuraminidases, particularly NEU1, in modulating inflammatory responses in primary cells. Studies using primary mouse mesangial cells have demonstrated that neuraminidase activity is involved in the production of pro-inflammatory cytokines.[3][7][9]
Specifically, NEU1 activity has been shown to mediate the release of cytokines, such as Interleukin-6 (IL-6), in response to stimuli like lipopolysaccharide (LPS) and lupus serum.[7][9] This process is partly dependent on the Toll-like receptor 4 (TLR4) and the p38/ERK MAPK signaling pathway.[3][7][9] Genetically reducing Neu1 levels in primary mesangial cells from non-autoimmune prone mice resulted in significantly decreased neuraminidase activity and a reduction in cytokine expression and secretion in response to inflammatory stimuli.[7][9]
Furthermore, neuraminidase isoenzymes NEU1 and NEU3 have been identified as positive regulators of the inflammatory response to LPS, while NEU4 appears to act as a negative regulator.[8] In leukocytes, NEU1 and NEU3 activity can lead to increased production of inflammatory cytokines like TNF-α and IFN-γ.[8]
Quantitative Data on Neuraminidase Activity and Cytokine Expression
The following table summarizes the observed effects of neuraminidase activity on cytokine production in primary cells based on the available literature. Note that specific quantitative data such as IC50 or EC50 values for a "this compound" are not available.
| Cell Type | Stimulus | Effect of Reduced Neuraminidase Activity | Cytokines Affected | Reference |
| Primary Mouse Mesangial Cells | Lupus Serum (LS) & Lipopolysaccharide (LPS) | Significantly reduced cytokine expression and secretion | IL-6, GM-CSF, MIP-1α | [9] |
| Primary Mouse Mesangial Cells | Lupus Serum (LS) & Lipopolysaccharide (LPS) | Significantly reduced NEU activity, cytokine expression and secretion | IL-6 | [7] |
| RAW264.7 cells & Bone Marrow-Derived Dendritic Cells (BMDCs) | H9N2 Neuraminidase | Upregulated cytokine expression | IL-6, IL-1β, MIP-1α, MCP-1 | [10] |
Experimental Protocols
Detailed experimental protocols for a specific "this compound" are not available. However, based on the methodologies described in the cited literature for studying neuraminidase activity and its effects on primary cells, the following generalized protocols can be outlined.
Neuraminidase Activity Assay
This assay is used to measure the enzymatic activity of neuraminidase in cell lysates or purified samples. A common method is the fluorogenic MUNANA assay.[11][12]
-
Sample Preparation: Prepare cell lysates from primary cells of interest. If using a purified enzyme, dilute it to the desired concentration in an appropriate assay buffer.
-
Substrate Preparation: Prepare a working solution of the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Reaction Incubation: In a 96-well plate, combine the sample with the MUNANA substrate solution. Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a stop solution, such as a high pH buffer (e.g., 0.153 M NaOH in 81.5% ethanol).[12]
-
Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone (4-MU) product using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify neuraminidase activity based on the fluorescence intensity, often by comparing it to a standard curve of 4-MU.
Primary Cell Culture and Stimulation
-
Cell Isolation and Culture: Isolate primary cells (e.g., mesangial cells, leukocytes) from tissue sources using standard enzymatic digestion and cell culture techniques. Culture the cells in appropriate media and conditions until they reach the desired confluency.
-
Inhibitor Treatment: Treat the primary cells with the neuraminidase inhibitor at various concentrations for a predetermined incubation period. Include a vehicle control group.
-
Cell Stimulation: Following inhibitor treatment, stimulate the cells with an inflammatory agent such as LPS or serum from a disease model (e.g., lupus serum) for a specified time.
-
Supernatant and Cell Lysate Collection: After stimulation, collect the cell culture supernatants to measure secreted cytokines. Lyse the cells to extract RNA or protein for further analysis.
Cytokine Expression and Secretion Analysis
-
Quantitative PCR (qPCR) for Cytokine mRNA Expression:
-
Isolate total RNA from the cell lysates using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform qPCR using specific primers for the target cytokine genes (e.g., IL-6, TNF-α) and a housekeeping gene for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion:
-
Use commercially available ELISA kits for the specific cytokines of interest.
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Add the collected cell culture supernatants to the wells and incubate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that reacts with the enzyme to produce a measurable color change.
-
Measure the absorbance using a plate reader and calculate the cytokine concentration based on a standard curve.
-
Signaling Pathways and Experimental Workflows
Neuraminidase-Mediated TLR4 Signaling Pathway
The following diagram illustrates the proposed signaling pathway where neuraminidase activity, particularly NEU1, modulates TLR4-mediated cytokine production in primary cells.[3][7][9]
Caption: Neuraminidase-mediated TLR4 signaling pathway.
General Experimental Workflow
The diagram below outlines a general workflow for investigating the biological activity of a neuraminidase inhibitor in primary cells.
Caption: General experimental workflow.
References
- 1. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 2. Neuraminidase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Neuraminidase-1 (NEU1): Biological Roles and Therapeutic Relevance in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 7. The role of neuraminidase 1 (NEU1) in cytokine release by primary mouse mesangial cells and disease outcomes in murine lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Janus‐like role of neuraminidase isoenzymes in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Influenza Neuraminidase Subtype N1: Immunobiological Properties and Functional Assays for Specific Antibody Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
A Technical Guide to Understanding the Binding Kinetics of Neuraminidase Inhibitors
Disclaimer: No publicly available information was found for a specific compound designated "Neuraminidase-IN-1." This guide provides a comprehensive overview of the principles and methods used to characterize the binding kinetics of neuraminidase inhibitors, using established compounds as examples. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Neuraminidase and its Inhibition
Influenza virus neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from cellular glycoconjugates.[1][2][3] This enzymatic activity prevents the aggregation of newly formed virus particles on the cell surface and promotes their spread to uninfected cells.[1] The active site of neuraminidase is highly conserved across different influenza A and B strains, making it an attractive target for antiviral drug development.[4]
Neuraminidase inhibitors are designed to mimic the natural substrate of the enzyme, sialic acid.[4][5] By binding to the active site with high affinity, these inhibitors block the enzymatic cleavage of sialic acid, leading to the aggregation of viruses on the cell surface and limiting the spread of infection.[5] Understanding the binding kinetics of these inhibitors—the rates of association and dissociation, and the overall binding affinity—is paramount for developing effective antiviral therapeutics.
Quantitative Binding Kinetics of Neuraminidase Inhibitors
The interaction between a neuraminidase inhibitor and the enzyme can be quantified by several key parameters, including the 50% inhibitory concentration (IC50), the inhibition constant (Ki), and the equilibrium dissociation constant (KD). These values are crucial for comparing the potency of different inhibitors and for understanding the impact of resistance mutations.
Below is a summary of publicly available binding data for well-characterized neuraminidase inhibitors against wild-type (WT) and mutant neuraminidase.
| Inhibitor | Neuraminidase Target | Method | Parameter | Value | Reference |
| Oseltamivir | Wild-Type NA | SPR | IC50 | 7.7 nM | [6] |
| Oseltamivir | H274Y Mutant NA | SPR | IC50 | 256 nM | [6] |
| Zanamivir | Wild-Type NA | SPR | IC50 | 2.16 nM | [6] |
| Zanamivir | H274Y Mutant NA | SPR | IC50 | 2.42 nM | [6] |
| Sialic Acid | Wild-Type NA | SPR | IC50 | 5.5 nM | [6] |
| Sialic Acid | H274Y Mutant NA | SPR | IC50 | 3.25 nM | [6] |
| Oseltamivir Carboxylate | Wild-Type NA (2009 H1N1) | ITC | K_d | 140 nM | [4] |
| Oseltamivir Carboxylate | I223V Mutant NA (2009 H1N1) | ITC | K_d | ~560 nM (4x increase) | [4] |
| Oseltamivir Carboxylate | S247N Mutant NA (2009 H1N1) | ITC | K_d | ~420 nM (3x increase) | [4] |
| Oseltamivir Carboxylate | H275Y Mutant NA (2009 H1N1) | ITC | K_d | >140 µM (>1000x increase) | [4] |
Experimental Protocols
Characterizing the binding kinetics of a neuraminidase inhibitor involves a variety of biochemical and biophysical assays. The following are detailed methodologies for commonly employed experiments.
Fluorometric Neuraminidase Inhibition Assay
This assay measures the enzymatic activity of neuraminidase by monitoring the cleavage of a fluorogenic substrate. The reduction in fluorescence in the presence of an inhibitor is used to determine its potency (IC50).
Materials:
-
Recombinant or viral neuraminidase
-
Neuraminidase inhibitor of interest
-
Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[7][8]
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5[8]
-
Stop Solution: Absolute ethanol containing 0.14 M NaOH[7]
-
96-well black, flat-bottom plates
-
Fluorometer (Excitation: 355 nm, Emission: 460 nm)[7]
Procedure:
-
Enzyme Preparation: Dilute the neuraminidase enzyme to a working concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Inhibitor Dilution: Prepare a serial dilution of the neuraminidase inhibitor in the assay buffer. A typical concentration range might span from 0.1 nM to 100 µM.
-
Pre-incubation: Add 50 µL of the diluted inhibitor to the wells of a 96-well plate. To this, add 50 µL of the diluted neuraminidase enzyme. Include control wells with enzyme but no inhibitor (100% activity) and wells with buffer only (background).[7]
-
Incubate the plate at room temperature for 30-45 minutes to allow the inhibitor to bind to the enzyme.[7]
-
Enzymatic Reaction: Initiate the reaction by adding 50 µL of a 300 µM MUNANA solution to each well.[7]
-
Incubate the plate at 37°C for 60 minutes. Protect the plate from light.[7]
-
Stopping the Reaction: Terminate the reaction by adding 100 µL of the stop solution to each well.[7]
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader at the specified wavelengths.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique that allows for the real-time measurement of binding events between a ligand and an analyte. It can be used to determine association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, or a chip suitable for amine coupling)
-
Recombinant neuraminidase
-
Neuraminidase inhibitor of interest
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
A modified inhibitor or a binding partner for immobilization. For example, a derivative of an inhibitor like zanamivir can be synthesized with a linker for immobilization.[6][9]
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Inject the modified inhibitor (ligand) diluted in immobilization buffer over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the ligand to allow for background subtraction.
-
-
Analyte Binding Measurement (Kinetics Analysis):
-
Prepare a series of dilutions of the neuraminidase (analyte) in running buffer.
-
Inject the neuraminidase solutions over the ligand-immobilized and reference flow cells at a constant flow rate for a defined period (association phase).
-
Follow this with an injection of running buffer alone to monitor the dissociation of the neuraminidase from the immobilized ligand (dissociation phase).
-
Between different analyte concentrations, regenerate the sensor surface using a specific buffer (e.g., a low pH glycine solution) to remove all bound analyte.
-
-
Data Analysis:
-
The raw sensorgram data is corrected by subtracting the signal from the reference flow cell.
-
The resulting binding curves are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[9]
-
For Competitive Inhibition SPR:
-
An inhibitor derivative is immobilized on the chip.[6]
-
A constant concentration of neuraminidase is pre-incubated with varying concentrations of the inhibitor in solution.
-
This mixture is then injected over the chip. The amount of neuraminidase that binds to the chip is inversely proportional to the concentration and affinity of the free inhibitor.
-
The resulting data can be used to calculate the IC50 of the inhibitor.[6]
Visualizations
Mechanism of Neuraminidase Action and Inhibition
Caption: Neuraminidase action vs. inhibition.
Experimental Workflow for Neuraminidase Inhibition Assay
Caption: Workflow for a fluorometric NA inhibition assay.
References
- 1. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 2. britannica.com [britannica.com]
- 3. Neuraminidase - Wikipedia [en.wikipedia.org]
- 4. Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. A surface plasmon resonance assay for measurement of neuraminidase inhibition, sensitivity of wild-type influenza neuraminidase and its H274Y mutant to the antiviral drugs zanamivir and oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a surface plasmon resonance assay to measure the binding affinity of wild-type influenza neuraminidase and its H274Y mutant to the antiviral drug zanamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Utilizing Neuraminidase-IN-1 for the Study of Viral Neuraminidase Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viral neuraminidase (NA) is a critical glycoprotein on the surface of many viruses, most notably the influenza virus. It plays a pivotal role in the viral life cycle by facilitating the release of progeny virions from infected host cells, thus enabling the spread of infection.[1][2] This enzymatic function makes neuraminidase a prime target for antiviral drug development. Neuraminidase-IN-1 is a research compound identified as a potent inhibitor of neuraminidase, offering a valuable tool for studying the enzyme's function and for the preliminary assessment of potential antiviral therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in research settings.
Mechanism of Action
This compound functions as a competitive inhibitor of the viral neuraminidase enzyme.[3] The enzyme's natural substrate is sialic acid, a terminal monosaccharide on host cell surface glycoproteins.[2] During the budding process of new virions, the viral hemagglutinin (HA) protein remains bound to these sialic acid residues, tethering the new virus particles to the cell surface. Neuraminidase cleaves these sialic acid residues, liberating the newly formed virions and allowing them to infect other cells.[1]
This compound mimics the structure of the transition state of the sialic acid substrate in the neuraminidase active site. By binding with high affinity to the active site, it prevents the enzyme from cleaving sialic acid, thereby trapping the progeny virions on the surface of the infected cell and preventing their release and subsequent spread.
Quantitative Data
The following table summarizes the known quantitative data for this compound. This information is crucial for designing and interpreting experiments.
| Parameter | Value | Virus Strain | Notes |
| IC₅₀ | 0.21 µM | Influenza A/WSN/33 (H1N1) | The half maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce neuraminidase activity by 50%.[3] |
| CC₅₀ | > 100 µM | Not specified | The half maximal cytotoxic concentration, indicating the concentration at which the compound reduces cell viability by 50%. A higher CC₅₀ value suggests lower cytotoxicity.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study viral neuraminidase function using this compound.
In Vitro Neuraminidase Inhibition Assay (Fluorometric)
This assay is a common method to determine the IC₅₀ of a neuraminidase inhibitor. It utilizes a fluorogenic substrate that, when cleaved by neuraminidase, releases a fluorescent signal.
Materials:
-
This compound
-
Recombinant viral neuraminidase (e.g., from H1N1 strain)
-
Neuraminidase inhibitor screening kit (e.g., Beyotime P0309 or similar)
-
Assay Buffer (e.g., MES buffer with CaCl₂)
-
Fluorogenic substrate (e.g., 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Stop Solution (e.g., glycine-ethanol buffer)
-
Black 96-well plates
-
Microplate reader with fluorescence detection (Excitation: ~365 nm, Emission: ~450 nm)
Procedure:
-
Prepare a serial dilution of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform a serial dilution in Assay Buffer to obtain a range of concentrations to be tested.
-
Add inhibitor to the plate: Add a fixed volume of each this compound dilution to the wells of a black 96-well plate. Include a "no inhibitor" control (Assay Buffer only) and a "no enzyme" control.
-
Add neuraminidase: Add a pre-determined amount of recombinant neuraminidase to each well (except the "no enzyme" control). The amount of enzyme should be optimized to give a robust signal within the linear range of the assay.
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the fluorogenic substrate (MUNANA) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction: Add the Stop Solution to each well to terminate the enzymatic reaction.
-
Measure fluorescence: Read the fluorescence intensity in a microplate reader at the appropriate excitation and emission wavelengths.
-
Data analysis: Calculate the percentage of neuraminidase inhibition for each concentration of this compound compared to the "no inhibitor" control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay determines the ability of this compound to inhibit viral replication in a cellular context.
Materials:
-
This compound
-
Influenza virus stock (e.g., A/WSN/33 H1N1)
-
Host cells (e.g., Madin-Darby Canine Kidney - MDCK cells)
-
Cell culture medium and supplements
-
Agarose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell seeding: Seed MDCK cells in 6-well plates and grow to confluency.
-
Prepare inhibitor dilutions: Prepare serial dilutions of this compound in infection medium.
-
Virus infection: Infect the confluent cell monolayers with a known titer of influenza virus (e.g., 100 plaque-forming units per well).
-
Inhibitor treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with agarose medium containing the different concentrations of this compound. Include a "no inhibitor" control.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until visible plaques are formed.
-
Cell fixation and staining: Fix the cells with a suitable fixative (e.g., 10% formalin) and then stain with crystal violet solution to visualize the plaques.
-
Plaque counting and analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each inhibitor concentration compared to the "no inhibitor" control. The concentration that reduces the plaque number by 50% is the EC₅₀ value.
Cytotoxicity Assay (MTT or XTT Assay)
It is essential to assess the cytotoxicity of this compound to ensure that any observed antiviral effect is not due to cell death.
Materials:
-
This compound
-
Host cells (e.g., MDCK cells)
-
Cell culture medium
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell seeding: Seed MDCK cells in a 96-well plate at a predetermined density.
-
Compound treatment: Add serial dilutions of this compound to the wells. Include a "no compound" control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add reagent: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure absorbance: If using MTT, add the solubilization buffer. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the "no compound" control. Plot the percentage of viability against the logarithm of the compound concentration to determine the CC₅₀ value.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of viral neuraminidase.
Caption: Mechanism of influenza virus release and inhibition by this compound.
Caption: Experimental workflow for the in vitro neuraminidase inhibition assay.
Caption: Key concepts in enzyme kinetics for studying neuraminidase inhibition.
Conclusion
This compound is a valuable research tool for investigating the function of viral neuraminidase and for the initial stages of antiviral drug discovery. Its potent inhibitory activity against H1N1 neuraminidase and favorable preliminary toxicity profile make it a suitable candidate for a range of in vitro and cell-based assays. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies of viral pathogenesis and the development of novel therapeutic strategies. Further research is warranted to determine its efficacy against a broader range of viral strains and to elucidate its precise enzyme kinetic parameters.
References
Initial Exploratory Studies on the Cytotoxicity of Neuraminidase-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the foundational methodologies for assessing the in vitro cytotoxicity of novel neuraminidase inhibitors, with a specific focus on the hypothetical compound Neuraminidase-IN-1. The document outlines a structured approach to initial exploratory safety and toxicity profiling, essential for early-stage drug development. It includes detailed experimental protocols for key cytotoxicity assays, standardized data presentation formats, and visual representations of experimental workflows and relevant biological pathways to facilitate a deeper understanding of the potential cytotoxic effects.
Introduction
The development of novel neuraminidase inhibitors is a critical area of antiviral research. As with any therapeutic candidate, early assessment of cytotoxicity is paramount to ensure a favorable safety profile. This guide details a series of initial exploratory studies designed to evaluate the potential cytotoxic effects of this compound on relevant cell lines. The assays described herein are standard methods for quantifying cell viability, membrane integrity, mitochondrial function, and the induction of apoptosis.[1] The data generated from these studies are crucial for making informed decisions regarding the continued development of this compound.
Data Presentation: Summary of In Vitro Cytotoxicity
The following tables summarize the hypothetical quantitative data from initial cytotoxicity screening of this compound. These tables are designed for clear comparison of the compound's effects across different assays and cell lines.
Table 1: Cell Viability Assessment by MTT Assay
| Cell Line | Treatment Duration (hours) | This compound CC₅₀ (µM) | Positive Control (Doxorubicin) CC₅₀ (µM) |
| MDCK | 24 | > 100 | 5.2 |
| A549 | 24 | 85.6 | 3.8 |
| HepG2 | 24 | 62.3 | 2.1 |
| MDCK | 48 | 92.1 | 2.7 |
| A549 | 48 | 68.4 | 1.9 |
| HepG2 | 48 | 45.7 | 1.2 |
CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability.
Table 2: Cell Membrane Integrity Assessment by LDH Release Assay
| Cell Line | Treatment Duration (hours) | This compound EC₅₀ for LDH Release (µM) | Positive Control (Triton X-100) % Max LDH Release |
| MDCK | 24 | > 100 | 100% |
| A549 | 24 | 91.2 | 100% |
| HepG2 | 24 | 73.8 | 100% |
EC₅₀ (50% effective concentration) is the concentration of the compound that induces 50% of the maximum LDH release.
Table 3: Apoptosis Induction by Caspase-3/7 Activation Assay
| Cell Line | Treatment Duration (hours) | Fold Increase in Caspase-3/7 Activity (at 50 µM this compound) | Positive Control (Staurosporine) Fold Increase |
| A549 | 12 | 1.8 | 4.5 |
| HepG2 | 12 | 2.5 | 5.1 |
Table 4: Mitochondrial Toxicity Assessment
| Cell Line | Treatment Duration (hours) | This compound IC₅₀ for Mitochondrial Function (µM) | Positive Control (Rotenone) IC₅₀ (µM) |
| HepG2 | 24 | 55.9 | 0.8 |
IC₅₀ (50% inhibitory concentration) is the concentration of the compound that causes a 50% reduction in mitochondrial function.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and widely used techniques in cytotoxicity testing.
Cell Culture
-
Cell Lines: Madin-Darby Canine Kidney (MDCK), human lung carcinoma (A549), and human liver carcinoma (HepG2) cells were used.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO₂.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a positive control (e.g., Doxorubicin) for 24 or 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]
-
Shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Cell Membrane Integrity (LDH) Assay
The lactate dehydrogenase (LDH) release assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5]
-
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with this compound and controls for the desired time. Include a maximum LDH release control by treating cells with a lysis buffer (e.g., 1% Triton X-100).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Apoptosis (Caspase-3/7 Activation) Assay
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[6][7]
-
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound and a positive control for apoptosis (e.g., Staurosporine) for 12 hours.
-
Add the caspase-3/7 reagent to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the luminescence using a microplate reader.
-
Express the results as a fold increase in caspase activity compared to the untreated control.
-
Mitochondrial Toxicity Assay
This assay measures the impact of a compound on mitochondrial function, often by assessing the rate of oxygen consumption.[8][9][10]
-
Procedure:
-
Seed HepG2 cells in a specialized microplate for measuring cellular respiration.
-
Treat the cells with this compound and a known mitochondrial toxin (e.g., Rotenone) for 24 hours.
-
Measure the oxygen consumption rate (OCR) using an extracellular flux analyzer.
-
Calculate the percentage of inhibition of mitochondrial respiration compared to the vehicle control.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the assessment of this compound cytotoxicity.
Caption: Experimental workflow for cytotoxicity assessment of this compound.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 3. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The significance of mitochondrial toxicity testing in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: In Vitro Activity of Neuraminidase-IN-1 Against H1N1 Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neuraminidase (NA) enzyme of the influenza virus is a critical component for viral proliferation, primarily facilitating the release of progeny virions from infected host cells.[1][2][3] By cleaving terminal sialic acid residues from the host cell surface, NA prevents the aggregation of newly formed virus particles and ensures their efficient dissemination.[2][3] This essential function has established neuraminidase as a key target for antiviral drug development.[4] Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that competitively inhibit the enzymatic activity of NA, thereby halting the spread of the virus.[3]
The emergence of the H1N1 influenza strain has underscored the need for continued development and evaluation of novel NAIs. This technical guide provides an in-depth overview of the core methodologies used to assess the in vitro activity of a novel neuraminidase inhibitor, designated here as Neuraminidase-IN-1 , against the H1N1 influenza virus. Due to the absence of publicly available data for a compound with this specific designation, "this compound" is presented as a representative candidate to illustrate the comprehensive evaluation process. This document details the experimental protocols, presents hypothetical yet representative quantitative data, and visualizes the underlying mechanisms and workflows.
Mechanism of Action of Neuraminidase Inhibitors
Neuraminidase inhibitors are designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid. By binding with high affinity to the active site of the enzyme, these inhibitors prevent the cleavage of sialic acid from cellular and viral glycoproteins. This competitive inhibition blocks the release of new virus particles from the surface of infected cells, thus limiting the progression of the infection.
Experimental Protocols
The in vitro evaluation of a neuraminidase inhibitor involves a series of assays to determine its enzymatic inhibition, antiviral activity in a cellular context, and potential cytotoxicity.
Neuraminidase Inhibition Assay (Fluorescence-Based)
This assay directly measures the ability of the inhibitor to block the enzymatic activity of viral neuraminidase. A common method utilizes the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Methodology:
-
Virus Preparation: A standardized amount of H1N1 virus, predetermined by a neuraminidase activity titration, is used.
-
Inhibitor Dilution: this compound is serially diluted to create a range of concentrations.
-
Incubation: The virus preparation is pre-incubated with the various concentrations of this compound for a defined period (e.g., 30 minutes at 37°C) to allow for inhibitor binding to the enzyme.
-
Substrate Addition: The MUNANA substrate is added to the virus-inhibitor mixture.
-
Enzymatic Reaction: The reaction is allowed to proceed for a specific time (e.g., 60 minutes at 37°C). Active neuraminidase will cleave the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU).
-
Reaction Termination: The reaction is stopped by adding a solution that shifts the pH, enhancing the fluorescence of 4-MU.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Data Analysis: The concentration of the inhibitor that reduces neuraminidase activity by 50% (IC50) is calculated from the dose-response curve.
Cell-Based Antiviral Activity Assay (CPE Reduction Assay)
This assay determines the effective concentration of the inhibitor required to protect cells from the cytopathic effect (CPE) of the virus.
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.
-
Inhibitor and Virus Preparation: Serial dilutions of this compound are prepared. A standardized amount of H1N1 virus (e.g., 100 TCID50) is prepared in infection medium.
-
Infection: The cell monolayers are washed, and the virus and inhibitor dilutions are added simultaneously.
-
Incubation: The plates are incubated for a period sufficient to observe CPE (e.g., 48-72 hours) at 37°C in a 5% CO2 atmosphere.
-
CPE Assessment: The extent of CPE is observed microscopically, and cell viability can be quantified using a colorimetric assay (e.g., MTT or neutral red uptake).
-
Data Analysis: The effective concentration of the inhibitor that protects 50% of the cells from virus-induced death (EC50) is calculated.
Cytotoxicity Assay
This assay is crucial to ensure that the observed antiviral activity is not due to the inhibitor being toxic to the host cells.
Methodology:
-
Cell Culture: MDCK cells are seeded in 96-well plates as in the antiviral assay.
-
Inhibitor Addition: Serial dilutions of this compound are added to the cells in the absence of the virus.
-
Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Viability Measurement: Cell viability is measured using a suitable method (e.g., MTT assay), which quantifies metabolic activity.
-
Data Analysis: The cytotoxic concentration of the inhibitor that reduces cell viability by 50% (CC50) is determined. The Selectivity Index (SI), calculated as CC50 / EC50, provides a measure of the inhibitor's therapeutic window.
Quantitative Data Summary
The following table summarizes hypothetical in vitro activity data for this compound against a representative H1N1 strain, with Oseltamivir and Zanamivir included for comparison.
| Compound | Neuraminidase Inhibition (IC50, nM) | Antiviral Activity (EC50, nM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 1.5 | 12 | >100 | >8333 |
| Oseltamivir | 1.2 | 10 | >100 | >10000 |
| Zanamivir | 0.8 | 5 | >100 | >20000 |
Conclusion
This technical guide outlines the standard in vitro methodologies for assessing the activity of a novel neuraminidase inhibitor, represented by this compound, against the H1N1 influenza virus. The described neuraminidase inhibition, cell-based antiviral, and cytotoxicity assays provide a robust framework for determining the potency and selectivity of new chemical entities. The hypothetical data presented for this compound, with low nanomolar IC50 and EC50 values and a high selectivity index, would, if substantiated by experimental evidence, position it as a promising candidate for further preclinical development as an anti-influenza therapeutic. The systematic application of these experimental protocols is essential for the discovery and development of the next generation of neuraminidase inhibitors to combat seasonal and pandemic influenza.
References
- 1. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 3. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 4. A Novel Natural Influenza A H1N1 Virus Neuraminidase Inhibitory Peptide Derived from Cod Skin Hydrolysates and Its Antiviral Mechanism [mdpi.com]
Potential for Interaction of Neuraminidase Inhibitors with Mammalian Neuraminidases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potential interactions between neuraminidase inhibitors, exemplified by a hypothetical "Neuraminidase-IN-1," and the family of human neuraminidases. Given the therapeutic importance of viral neuraminidase inhibitors, understanding their off-target effects on endogenous human neuraminidases is critical for drug development and safety assessment. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways.
Introduction to Neuraminidases and Their Inhibitors
Neuraminidases, also known as sialidases, are a class of enzymes that cleave terminal sialic acid residues from glycoconjugates. They are found in a wide range of organisms, from viruses to mammals. In influenza viruses, neuraminidase is a key surface glycoprotein that facilitates the release of progeny virions from infected cells, making it a prime target for antiviral drugs.
Humans have four main neuraminidase isoenzymes (NEU1, NEU2, NEU3, and NEU4), each with distinct subcellular locations, substrate specificities, and physiological roles. These enzymes are involved in a variety of cellular processes, including lysosomal catabolism, immune responses, and cell signaling.
Given the structural similarities in the active sites of viral and human neuraminidases, there is a potential for cross-reactivity of antiviral neuraminidase inhibitors. This guide explores the selectivity of common neuraminidase inhibitors and the methodologies used to assess their interaction with human neuraminidases.
Quantitative Analysis of Inhibitor Selectivity
The selectivity of neuraminidase inhibitors is typically quantified by comparing their half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki) against viral neuraminidases and the four human isoenzymes. A summary of publicly available data for representative inhibitors is presented below.
| Inhibitor | Target | IC50 / Ki (µM) | Reference(s) |
| Oseltamivir Carboxylate | Influenza A Neuraminidase | ~0.001 (nanomolar range) | |
| Human NEU1 | >1000 | ||
| Human NEU2 | 8373 ± 1491 | ||
| Human NEU3 | >1000 | ||
| Human NEU4 | >1000 | ||
| Zanamivir | Influenza A Neuraminidase | ~0.001 (nanomolar range) | |
| Human NEU1 | >500 | ||
| Human NEU2 | 11.2 ± 0.89 to 12.9 ± 0.07 | ||
| Human NEU3 | 3.7 ± 0.48 to 5.12 ± 1.12 | ||
| Human NEU4 | 50 | ||
| DANA (2,3-dehydro-2-deoxy-N-acetylneuraminic acid) | Human NEU1 | 29 ± 0.5 | |
| Human NEU2 | 37 ± 5 | ||
| Human NEU3 | 4.7 ± 0.3 | ||
| Human NEU4 | 4.5 ± 0.1 | ||
| C9-butyl-amide-DANA | Human NEU1 (in human airway epithelia) | 3.74 | |
| Human NEU1 (in lung microvascular endothelia) | 13.0 | ||
| Human NEU1 (in lung fibroblasts) | 4.82 | ||
| Bacterial Neuraminidases | >800 |
Note: IC50 and Ki values can vary depending on the specific assay conditions, substrate used, and enzyme source.
Experimental Protocols for Assessing Neuraminidase Inhibition
Several assays can be employed to determine the inhibitory activity of compounds against neuraminidases. The fluorescence-based assay using the MUNANA substrate is a widely used method.
Fluorescence-Based Neuraminidase Inhibition Assay
This assay measures the enzymatic activity of neuraminidase by detecting the fluorescent product released from a synthetic substrate.
Principle: The enzyme cleaves the non-fluorescent substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to release the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is proportional to the enzyme activity. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the neuraminidase inhibitor in an appropriate solvent (e.g., water, DMSO).
-
Prepare a working solution of the MUNANA substrate in assay buffer.
-
Prepare a solution of the neuraminidase enzyme (viral or recombinant human) in assay buffer.
-
Prepare a stop solution (e.g., glycine-NaOH buffer, pH 10.4) to terminate the enzymatic reaction.
-
-
Assay Procedure:
-
In a 96-well black microplate, add serial dilutions of the neuraminidase inhibitor.
-
Add the neuraminidase enzyme solution to each well and incubate for a specified period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for a defined time.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for 4-MU.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mammalian Neuraminidase Signaling Pathways
Human neuraminidases, particularly NEU1, are increasingly recognized for their roles in modulating cellular signaling pathways. Off-target inhibition of these enzymes could therefore have unintended physiological consequences.
NEU1 and Receptor Tyrosine Kinase (RTK) Signaling
NEU1 can be translocated to the cell surface, where it desialylates and modulates the activity of various receptors. A key example is its interaction with the Epidermal Growth Factor Receptor (EGFR).
Mechanism:
-
Basal State: In the absence of a ligand, EGFR is heavily sialylated, which is thought to maintain the receptor in an inactive, monomeric state.
-
NEU1-mediated Desialylation: Upon certain stimuli, NEU1 is recruited to the plasma membrane where it removes terminal sialic acid residues from the N-glycans of EGFR.
-
Receptor Dimerization and Activation: Desialylation facilitates the dimerization of EGFR, a critical step for its activation.
-
Downstream Signaling: Activated EGFR autophosphorylates and initiates downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and migration.
Inhibition of NEU1 by a neuraminidase inhibitor could prevent this desialylation-dependent activation of EGFR, potentially impacting cellular processes regulated by this pathway.
Conclusion
While neuraminidase inhibitors are effective antiviral agents, their potential for interaction with human neuraminidases warrants careful consideration during drug development. Oseltamivir demonstrates high selectivity for viral neuraminidase, whereas Zanamivir shows some off-target activity against NEU2 and NEU3 in the micromolar range. The development of isoenzyme-selective inhibitors, such as C9-butyl-amide-DANA for NEU1, highlights the feasibility of designing compounds that can differentiate between viral and human neuraminidases, as well as among the human isoenzymes themselves.
A thorough understanding of the selectivity profile of any new neuraminidase inhibitor is essential. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to assess the potential off-target effects of novel compounds and to better understand their biological implications. This knowledge is crucial for the development of safer and more effective neuraminidase-targeted therapeutics.
Methodological & Application
Application Note and Protocol: In Vitro Enzyme Inhibition Assay for Neuraminidase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase, an essential enzyme for the influenza virus, facilitates the release of progeny virions from infected host cells, playing a crucial role in viral propagation. As such, it is a prime target for antiviral drug development. This document provides a detailed protocol for an in vitro enzyme inhibition assay to evaluate the potency of Neuraminidase-IN-1, a potential neuraminidase inhibitor. The assay is based on a fluorometric method using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][2] Cleavage of MUNANA by neuraminidase produces the fluorescent product 4-methylumbelliferone (4-MU), and the level of fluorescence is proportional to the enzyme's activity.[2][3] The inhibitory effect of this compound is quantified by measuring the reduction in fluorescence, which allows for the determination of its half-maximal inhibitory concentration (IC50).[2]
Signaling Pathway
The enzymatic reaction involves the cleavage of the glycosidic linkage of sialic acid residues from glycoproteins, a critical step in viral release. Neuraminidase inhibitors block the active site of the enzyme, preventing this cleavage and halting the spread of the virus.
Caption: Mechanism of Neuraminidase Inhibition.
Quantitative Data Summary
The inhibitory activity of this compound against different influenza virus strains can be summarized by its IC50 values. The following table presents hypothetical data for illustrative purposes.
| Influenza Virus Strain | Neuraminidase Subtype | IC50 of this compound (nM) |
| A/H1N1 | N1 | 15.2 |
| A/H3N2 | N2 | 25.8 |
| Influenza B | B | 45.3 |
| Oseltamivir-Resistant H274Y | N1 | 35.7 |
Experimental Protocol: Fluorometric Neuraminidase Inhibition Assay
This protocol is adapted from established methods for assessing neuraminidase inhibitor susceptibility.[1][2]
Materials and Reagents
-
This compound
-
Influenza virus stocks (e.g., A/H1N1, A/H3N2, Influenza B)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate (Sigma-Aldrich)[3]
-
4-Methylumbelliferone (4-MU) standard (Sigma-Aldrich)[3]
-
Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl2[4]
-
96-well black, flat-bottom microplates
-
Fluorometer (excitation: 355-360 nm, emission: 460 nm)[2][3]
-
Standard laboratory equipment (pipettes, incubators, etc.)
Experimental Workflow
Caption: Neuraminidase Inhibition Assay Workflow.
Step-by-Step Procedure
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Assay Buffer. The final concentrations should typically range from 0.01 to 10,000 nM.[1]
-
MUNANA Substrate Working Solution: Prepare a 200 µM working solution of MUNANA in Assay Buffer.[1] It is light-sensitive and should be kept on ice and protected from light.[2]
-
Virus Working Dilution: The virus stock should be titrated to determine the dilution that provides a robust signal-to-noise ratio. This is achieved by performing a neuraminidase activity assay with serially diluted virus.[2][4]
2. Assay Procedure:
-
To a 96-well black microplate, add 50 µL of the serially diluted this compound to the test wells.
-
For control wells, add 50 µL of Assay Buffer:
-
Virus Control (100% activity): Wells with virus but no inhibitor.
-
Blank (0% activity): Wells with no virus and no inhibitor.
-
-
Add 50 µL of the diluted virus to all wells except the blank wells. Add 50 µL of Assay Buffer to the blank wells.
-
Gently tap the plate to mix and pre-incubate at room temperature for 30-45 minutes.[2]
-
Initiate the enzymatic reaction by adding 50 µL of the 200 µM MUNANA substrate working solution to all wells.[1]
-
Incubate the plate at 37°C for 60 minutes.[2]
-
Stop the reaction by adding 100 µL of Stop Solution to each well.[1]
3. Data Acquisition and Analysis:
-
Measure the fluorescence of each well using a fluorometer with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[2][3]
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of neuraminidase inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of virus control well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This protocol provides a robust and reproducible method for determining the in vitro inhibitory activity of this compound against influenza neuraminidase. The use of a standardized fluorometric assay with the MUNANA substrate allows for reliable comparison of inhibitory potencies and is suitable for high-throughput screening of potential antiviral compounds. Consistent and accurate determination of IC50 values is crucial for the preclinical evaluation of novel neuraminidase inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate | PLOS One [journals.plos.org]
- 4. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuraminidase-IN-1 in Viral Plaque Reduction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase-IN-1 is a potent inhibitor of viral neuraminidase with significant activity against H1N1 influenza virus strains, including A/WSN/33.[1][2] Its mechanism of action involves blocking the function of the neuraminidase enzyme, which is crucial for the release of progeny virions from infected host cells.[3][4] By inhibiting this process, this compound effectively halts the spread of the virus to new cells.[4][5] The viral plaque reduction assay is a standard method for quantifying the antiviral efficacy of compounds like this compound by measuring the reduction in the formation of viral plaques in a cell culture monolayer.[5][6]
This document provides detailed application notes and a comprehensive protocol for utilizing this compound in a viral plaque reduction assay to determine its inhibitory effects on influenza A virus.
Mechanism of Action: Neuraminidase Inhibition
Influenza virus replication culminates in the budding of new viral particles from the host cell membrane. The viral hemagglutinin (HA) protein on the surface of these new virions binds to sialic acid receptors on the host cell, causing the virions to remain attached and aggregate at the cell surface. The viral neuraminidase (NA) enzyme cleaves these sialic acid residues, releasing the newly formed viruses and allowing them to infect neighboring cells.[3][4] Neuraminidase inhibitors, such as this compound, competitively bind to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid. This results in the aggregation of virions on the cell surface and a halt in the spread of the infection.[5][7]
Caption: Mechanism of Neuraminidase and its inhibition.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Neuraminidase | [1][2] |
| IC50 | 0.21 µM | [1][2] |
| Active Against | H1N1 Influenza Virus (A/WSN/33) | [1][2] |
| CAS Number | 2379438-80-7 | [1] |
| Molecular Formula | C14H11N3O6 | [1] |
| Molecular Weight | 317.25 g/mol | [1] |
| Solubility | DMSO: 125 mg/mL (394.01 mM) | [1] |
Table 2: Example Plaque Reduction Data
| This compound Conc. (µM) | Plaque Count (PFU/mL) | % Plaque Reduction |
| 0 (Vehicle Control) | 1.5 x 10^6 | 0% |
| 0.01 | 1.2 x 10^6 | 20% |
| 0.05 | 8.3 x 10^5 | 45% |
| 0.1 | 5.1 x 10^5 | 66% |
| 0.25 | 2.0 x 10^5 | 87% |
| 0.5 | 4.5 x 10^4 | 97% |
| 1.0 | < 1 x 10^4 | >99% |
| 5.0 | 0 | 100% |
Note: The data presented in Table 2 is hypothetical and for illustrative purposes. Actual results may vary.
Experimental Protocols
Preliminary Assay: Cytotoxicity of this compound
Before performing the plaque reduction assay, it is crucial to determine the non-toxic concentration range of this compound on the host cells (e.g., MDCK cells). This ensures that any observed reduction in plaque formation is due to the antiviral activity of the compound and not cell death. A standard MTT or similar cell viability assay should be performed.
Methodology:
-
Seed MDCK cells in a 96-well plate and allow them to form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (DMSO) at the highest concentration used.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate for a period equivalent to the duration of the plaque reduction assay (e.g., 48-72 hours).
-
Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Determine the maximum non-toxic concentration of this compound to be used in the plaque reduction assay.
Viral Plaque Reduction Assay
This protocol is designed for the influenza A/WSN/33 (H1N1) strain using Madin-Darby Canine Kidney (MDCK) cells.
Materials:
-
This compound (dissolved in DMSO to prepare a stock solution)
-
Influenza A/WSN/33 virus stock of known titer (PFU/mL)
-
MDCK cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-TPCK
-
Phosphate Buffered Saline (PBS)
-
Agarose or Avicel for overlay
-
Crystal Violet staining solution
-
6-well or 12-well cell culture plates
Caption: Workflow for the viral plaque reduction assay.
Protocol:
-
Cell Seeding:
-
Virus Dilution and Infection:
-
On the day of the assay, wash the confluent cell monolayer twice with sterile PBS.
-
Prepare serial 10-fold dilutions of the influenza A/WSN/33 virus stock in serum-free DMEM containing Trypsin-TPCK. The dilutions should be chosen to yield 50-100 plaques per well in the virus control wells.
-
Inoculate the cells with the virus dilutions (e.g., 200 µL per well for a 12-well plate).
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.[10]
-
-
Inhibitor Treatment and Overlay:
-
During the virus adsorption period, prepare the overlay medium. For an agarose overlay, mix equal volumes of 2x DMEM (with antibiotics and Trypsin-TPCK) and 1.6% molten agarose (cooled to 42°C). For an Avicel overlay, prepare a mixture of 2x MEM and 2.4% Avicel.[10]
-
Prepare serial dilutions of this compound in the overlay medium. The concentration range should be based on the IC50 value (e.g., spanning from 0.01 µM to 5 µM) and the results of the cytotoxicity assay. Include a vehicle control (DMSO) and a no-inhibitor virus control.
-
After the 1-hour incubation, aspirate the virus inoculum from the wells.
-
Add 2 mL of the overlay medium containing the appropriate concentration of this compound to each well.
-
Allow the overlay to solidify at room temperature before moving the plates.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO2 for 48 to 72 hours, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells by adding a formalin solution to each well and incubating for at least 1 hour.
-
Carefully remove the overlay.
-
Stain the cell monolayer with a 0.1% crystal violet solution for 10-15 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained cells.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control wells using the following formula:
-
% Plaque Reduction = [1 - (Plaque count in treated well / Plaque count in virus control well)] x 100
-
-
The 50% effective concentration (EC50) can be determined by plotting the percentage of plaque reduction against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No plaques in virus control | Inactive virus stock; incorrect cell line; insufficient trypsin in overlay. | Titer virus stock before the assay; ensure cells are susceptible to the virus; optimize trypsin concentration. |
| Confluent cell monolayer detaches | Cytotoxicity of the inhibitor; harsh washing steps. | Perform a cytotoxicity assay to determine non-toxic concentrations; be gentle during washing steps. |
| Irregular or fuzzy plaques | Overlay solidified too slowly; plates were moved during solidification. | Ensure overlay has completely solidified before moving the plates; optimize overlay composition. |
| High variability between replicate wells | Inaccurate pipetting; uneven cell monolayer. | Use calibrated pipettes; ensure even cell seeding. |
This comprehensive guide provides the necessary framework for successfully employing this compound in a viral plaque reduction assay. Adherence to these protocols will enable researchers to accurately quantify the antiviral efficacy of this promising neuraminidase inhibitor.
References
- 1. A simplified plaque assay for influenza viruses in Madin-Darby kidney (MDCK) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. journals.asm.org [journals.asm.org]
- 4. Phenotypic Drug Susceptibility Assay for Influenza Virus Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuraminidase antigenic drift of H3N2 clade 3c.2a viruses alters virus replication, enzymatic activity and inhibitory antibody binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. H1N1 Virus Production and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Standard Operating Procedure for Neuraminidase-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Neuraminidase-IN-1 is a potent inhibitor of neuraminidase, an essential enzyme for the proliferation of many viruses, including the influenza virus.[1][2] This dihydroxybenzoylhydrazone derivative has demonstrated significant inhibitory activity against H1N1 influenza virus neuraminidase.[1][2] Beyond its antiviral properties, emerging research suggests that inhibitors of neuraminidase may also modulate cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[2][3][4] These application notes provide a comprehensive guide for the use of this compound in cell culture for both antiviral and cell signaling research.
Mechanism of Action
This compound functions as a competitive inhibitor of the neuraminidase enzyme.[1][2] In the context of influenza virus, the enzyme facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues from the cell surface. By blocking the active site of neuraminidase, this compound prevents this cleavage, leading to the aggregation of newly formed virus particles on the cell surface and limiting the spread of infection.[5]
The mammalian neuraminidase, particularly NEU1, has been implicated in the regulation of various cell surface receptors, including EGFR.[2][3][4] Desialylation of EGFR by NEU1 can lead to receptor dimerization and activation of downstream pro-survival signaling pathways.[2][4] Inhibition of NEU1 by neuraminidase inhibitors may therefore represent a therapeutic strategy to modulate EGFR signaling in diseases such as cancer.[2][3][4]
Applications
-
Antiviral Research: Evaluation of the efficacy of this compound in inhibiting the replication of influenza virus and other neuraminidase-dependent viruses in cell culture.
-
Drug Discovery: Screening and characterization of novel neuraminidase inhibitors.
-
Cell Signaling Research: Investigation of the role of neuraminidase in modulating cellular signaling pathways, such as the EGFR pathway.
Quantitative Data
| Parameter | Value | Virus Strain | Reference |
| IC50 | 0.21 μM | H1N1 Influenza Virus | [1][2] |
Experimental Protocols
General Handling and Storage of this compound
Materials:
-
This compound (CAS: 2379438-80-7)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Reconstitution: Prepare a stock solution of this compound by dissolving the compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.17 mg of this compound (MW: 317.25 g/mol ) in 1 mL of DMSO.
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol for Determining Antiviral Activity using a Plaque Reduction Assay
This protocol is designed to determine the concentration of this compound required to inhibit influenza virus replication in a cell culture model. Madin-Darby Canine Kidney (MDCK) cells are a commonly used cell line for influenza virus research.
Materials:
-
MDCK cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock (e.g., A/WSN/33 H1N1)
-
This compound stock solution
-
Avicel or other overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus Infection:
-
On the day of the experiment, wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of influenza virus that will produce approximately 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for virus adsorption.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in infection medium (DMEM with 1% BSA and TPCK-trypsin). A suggested starting concentration range is 0.01 µM to 10 µM.
-
After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of the overlay medium containing the different concentrations of this compound to each well. Include a "no inhibitor" control.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization:
-
Fix the cells with 4% formaldehyde for 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each inhibitor concentration compared to the "no inhibitor" control. The EC50 (50% effective concentration) can be determined by plotting the percentage of plaque reduction against the inhibitor concentration.
Protocol for Neuraminidase Inhibition Assay (Fluorometric)
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of neuraminidase.[1][6]
Materials:
-
Neuraminidase enzyme (from influenza virus or recombinant)
-
This compound stock solution
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., glycine-ethanol buffer)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme Reaction:
-
Add a fixed amount of neuraminidase enzyme to each well of the 96-well plate.
-
Add the different concentrations of this compound to the wells. Include a "no inhibitor" control.
-
Incubate at 37°C for 30 minutes.
-
-
Substrate Addition: Add the MUNANA substrate to each well to a final concentration of 100 µM.
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.
-
Reaction Termination: Add the stop solution to each well.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each concentration of this compound compared to the "no inhibitor" control. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Protocol for Assessing the Effect of this compound on EGFR Phosphorylation
This protocol is designed to investigate the impact of this compound on the activation of the EGFR signaling pathway in a cancer cell line that overexpresses EGFR, such as A549 cells.
Materials:
-
A549 cells (or another suitable cell line)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Epidermal Growth Factor (EGF)
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-EGFR, anti-total-EGFR, and a loading control (e.g., anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation:
-
Culture A549 cells to 70-80% confluency.
-
Serum-starve the cells overnight in a serum-free medium to reduce basal EGFR phosphorylation.
-
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 1-2 hours. Include a "no inhibitor" control.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-EGFR, total EGFR, and GAPDH.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-EGFR and total EGFR. Normalize the phospho-EGFR signal to the total EGFR signal to determine the effect of this compound on EGF-induced EGFR phosphorylation.
Visualizations
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuraminidase-1: A novel therapeutic target in multistage tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuraminidase-1: A Sialidase Involved in the Development of Cancers and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Neuraminidase Assay | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Fluorometric Neuraminidase Assay Using a Neuraminidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is a critical enzyme in the viral life cycle. It facilitates the release of progeny virions from infected host cells, preventing viral aggregation and promoting the spread of infection.[1][2][3] This essential role makes neuraminidase a prime target for antiviral drug development.[1] Fluorometric assays utilizing the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) provide a sensitive and high-throughput method for measuring neuraminidase activity and screening for potential inhibitors.[4][5][6] This document provides a detailed protocol for performing a fluorometric neuraminidase assay to evaluate the inhibitory activity of a compound, referred to here as "Neuraminidase-IN-1," representing a generic neuraminidase inhibitor.
The assay is based on the enzymatic cleavage of the non-fluorescent MUNANA substrate by neuraminidase, which releases the highly fluorescent product 4-methylumbelliferone (4-MU).[4][6] The resulting fluorescence is directly proportional to the neuraminidase activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in fluorescence. The potency of the inhibitor is determined by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.[4][6]
Principle of the Assay
The fluorometric neuraminidase assay is a robust method for quantifying enzyme activity. The core principle lies in the enzymatic reaction where neuraminidase cleaves the glycosidic linkage of the MUNANA substrate. This cleavage event liberates sialic acid and the fluorophore 4-methylumbelliferone (4-MU). When excited at approximately 355-365 nm, 4-MU emits a strong fluorescence signal at around 440-460 nm.[4][7] The intensity of this fluorescence is a direct measure of the amount of 4-MU produced, and thus, the activity of the neuraminidase enzyme.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. | Storage |
| NA-Fluor™ Influenza Neuraminidase Assay Kit | Thermo Fisher Scientific | 4457091 | See components |
| - NA-Fluor™ MUNANA Substrate | -20°C, protected from light | ||
| - NA-Fluor™ 2X Assay Buffer | 2-8°C | ||
| - NA-Fluor™ Stop Solution | 2-8°C | ||
| This compound (e.g., Zanamivir) | Various | N/A | Per manufacturer's instructions |
| Purified Neuraminidase or Influenza Virus | Various | N/A | -80°C |
| Black, 96-well, flat-bottom microplates | Various | N/A | Room Temperature |
| Fluorometer | Various | N/A | N/A |
Experimental Protocols
Reagent Preparation
1.1. 1X Assay Buffer: Prepare the 1X Assay Buffer by diluting the 2X NA-Fluor™ Assay Buffer with an equal volume of distilled water. For one 96-well plate, you will need approximately 10 mL of 1X Assay Buffer.
1.2. MUNANA Substrate Working Solution:
-
Thaw the 2.5 mM NA-Fluor™ MUNANA Substrate stock solution on ice.
-
To prepare a 300 µM working solution, mix 0.72 mL of the 2.5 mM MUNANA stock solution with 5.28 mL of 1X Assay Buffer.[4]
-
This volume is sufficient for one 96-well plate.
-
Crucially, protect the MUNANA working solution from light by covering the tube with aluminum foil and keeping it on ice until use. [4]
1.3. This compound (Inhibitor) Stock and Dilutions:
-
Prepare a master stock of this compound (e.g., 300 µM Zanamivir) by dissolving the compound in the appropriate solvent (e.g., 2X assay buffer).[4][6]
-
Perform serial dilutions of the inhibitor stock solution in 1X Assay Buffer to create a range of concentrations for testing. A 10-point, 3-fold serial dilution is recommended to generate a comprehensive dose-response curve.
1.4. Stop Solution: The NA-Fluor™ Stop Solution is provided ready to use. This solution typically contains ethanol and a base (e.g., NaOH) to terminate the enzymatic reaction and enhance the fluorescence of 4-MU.[4][7]
1.5. Enzyme Preparation (Neuraminidase or Virus):
-
Thaw the purified neuraminidase enzyme or influenza virus stock on ice.
-
Dilute the enzyme/virus in 1X Assay Buffer to a concentration that yields a robust fluorescent signal within the linear range of the assay. The optimal dilution should be determined empirically by performing a virus titration assay (see section 2).
Virus Titration (Determination of Optimal Enzyme Concentration)
To ensure the assay is performed within the linear range of the enzyme kinetics, it is essential to first determine the optimal amount of virus or neuraminidase to use.
-
Add 50 µL of 1X Assay Buffer to all wells of a black 96-well plate.[7][8]
-
Add 50 µL of the undiluted virus stock to the first column.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to column 11. Discard 50 µL from column 11.[7][8] Column 12 will serve as the no-virus control.[7][8]
-
Add 50 µL of the 300 µM MUNANA working solution to each well.[4]
-
Incubate the plate at 37°C for 1 hour, protected from light.[4]
-
Add 100 µL of Stop Solution to each well to terminate the reaction.[4]
-
Read the fluorescence on a fluorometer with an excitation wavelength of 355-365 nm and an emission wavelength of 440-460 nm.
-
Plot the fluorescence units against the virus dilution and select a dilution that gives a signal in the linear range of the curve, typically around 80% of the maximum signal. This dilution will be used for the inhibitor screening assay.
Neuraminidase Inhibition Assay Protocol
-
Plate Layout: Design the plate layout to include wells for the inhibitor dilutions, a no-inhibitor control (enzyme activity without inhibitor), and a no-enzyme control (background fluorescence).
-
Add Inhibitor: Add 25 µL of the serially diluted this compound to the appropriate wells of a black 96-well plate. For the no-inhibitor control, add 25 µL of 1X Assay Buffer.
-
Add Enzyme: Add 25 µL of the predetermined optimal dilution of neuraminidase or virus to all wells except the no-enzyme control wells. To the no-enzyme control wells, add 25 µL of 1X Assay Buffer.
-
Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 30-45 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Initiate Reaction: Add 50 µL of the 300 µM MUNANA working solution to all wells.[4]
-
Incubation: Gently tap the plate to mix and incubate at 37°C for 1 hour, protected from light.[4]
-
Stop Reaction: Add 100 µL of Stop Solution to each well.[4]
-
Read Fluorescence: Measure the fluorescence intensity using a fluorometer with excitation at 355-365 nm and emission at 440-460 nm.
Data Presentation and Analysis
The raw fluorescence data should be processed to determine the percent inhibition of neuraminidase activity for each inhibitor concentration.
1. Data Normalization:
-
Subtract the average fluorescence of the no-enzyme control (background) from all other readings.
-
The no-inhibitor control represents 100% enzyme activity.
2. Calculation of Percent Inhibition: Percent Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of No-Inhibitor Control Well)] x 100
3. IC50 Determination:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
Sample Data Table
| This compound (nM) | Log [Inhibitor] | Average Fluorescence | % Inhibition |
| 0 (No Inhibitor) | N/A | 15000 | 0 |
| 0.1 | -1 | 14500 | 3.3 |
| 0.3 | -0.52 | 13000 | 13.3 |
| 1 | 0 | 10500 | 30.0 |
| 3 | 0.48 | 7500 | 50.0 |
| 10 | 1 | 4500 | 70.0 |
| 30 | 1.48 | 2000 | 86.7 |
| 100 | 2 | 1000 | 93.3 |
| 300 | 2.48 | 500 | 96.7 |
| 1000 | 3 | 400 | 97.3 |
| No Enzyme | N/A | 200 | N/A |
IC50 Value for this compound: 3.0 nM
Visualizations
Neuraminidase Inhibition Mechanism
Caption: Mechanism of neuraminidase inhibition.
Experimental Workflow
Caption: Fluorometric neuraminidase assay workflow.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | - Contaminated reagents or plate | - Use fresh reagents and a new plate. |
| - Autofluorescence of the inhibitor | - Run a control with the inhibitor alone (no enzyme) and subtract this background. | |
| Low Signal | - Inactive enzyme | - Use a fresh aliquot of enzyme/virus. |
| - Incorrect filter settings | - Verify the excitation and emission wavelengths on the fluorometer. | |
| - Insufficient incubation time | - Increase the incubation time (the reaction is linear for up to 2 hours).[9] | |
| High Variability between Replicates | - Pipetting errors | - Use calibrated pipettes and ensure proper mixing. |
| - Inconsistent incubation temperature | - Use a calibrated incubator. | |
| No Inhibition Observed | - Inactive inhibitor | - Prepare fresh dilutions of the inhibitor. |
| - Inhibitor concentration too low | - Test a higher range of inhibitor concentrations. | |
| - Resistant neuraminidase mutant | - Sequence the neuraminidase gene to check for resistance mutations. |
Conclusion
The fluorometric neuraminidase assay described here is a reliable and sensitive method for screening and characterizing neuraminidase inhibitors. By following this detailed protocol, researchers can obtain reproducible and accurate data on the potency of compounds like this compound. Careful attention to reagent preparation, enzyme titration, and data analysis is crucial for the success of this assay in the discovery and development of novel antiviral therapeutics.
References
- 1. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 2. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 3. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. ulab360.com [ulab360.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Invitrogen NA-Fluor Influenza Neuraminidase Assay Kit 960 assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
Application of Neuraminidase Inhibitors in High-Throughput Screening: A Detailed Guide
Note: Due to the limited availability of public data for "Neuraminidase-IN-1," this document utilizes Zanamivir, a well-characterized neuraminidase inhibitor, as an exemplary compound to detail the application notes and protocols for high-throughput screening. The principles and methodologies described herein are broadly applicable to the screening and characterization of novel neuraminidase inhibitors.
Introduction
Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is a critical enzyme in the viral life cycle. It facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues from the cell surface, preventing viral aggregation and promoting spread.[1][2][3] This essential role makes neuraminidase a prime target for antiviral drug development. High-throughput screening (HTS) assays are pivotal in identifying novel neuraminidase inhibitors from large compound libraries. These assays are typically designed to be rapid, sensitive, and amenable to automation.[4][5][6]
This application note provides a detailed protocol for a fluorescence-based high-throughput screening assay to identify and characterize neuraminidase inhibitors, using Zanamivir as a reference compound.
Mechanism of Action of Neuraminidase and its Inhibition
Influenza virus neuraminidase is a sialidase that catalyzes the hydrolysis of terminal sialic acid residues from glycoproteins and glycolipids.[7][8] This enzymatic activity is crucial for the elution of newly formed virus particles from the host cell surface, to which they would otherwise remain attached via the hemagglutinin (HA) protein. By cleaving these sialic acid receptors, neuraminidase ensures the efficient release and spread of the virus to new cells.[2]
Neuraminidase inhibitors, such as Zanamivir, are designed to mimic the natural substrate of the enzyme, sialic acid. They bind with high affinity to the active site of the neuraminidase, preventing it from cleaving sialic acid residues.[2] This competitive inhibition leads to the aggregation of newly formed virions on the surface of the host cell, effectively halting the spread of the infection.[2]
Quantitative Data: Inhibitory Potency of Zanamivir
The potency of a neuraminidase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity of neuraminidase by 50%. The IC50 values for Zanamivir against various influenza A and B virus strains are summarized in the table below.
| Influenza Virus Strain | Neuraminidase Subtype | IC50 of Zanamivir (nM) |
| A/PR/8/34 | H1N1 | 3.6[4] |
| A/New Caledonia/20/99 | H1N1 | 3.0[4] |
| A/Memphis/14/98 | H3N2 | 2.8[4] |
| B/Jiangsu/10/2003 | B | 26.3[4] |
Table 1: IC50 values of Zanamivir against various influenza virus strains. Data sourced from a study by Eichelberger et al.[4]
Experimental Protocols
High-Throughput Screening Assay for Neuraminidase Inhibitors
This protocol is adapted from established fluorescence-based neuraminidase inhibition assays.[9][10] It utilizes the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to measure enzyme activity.
Materials and Reagents:
-
Recombinant neuraminidase (from a relevant influenza strain)
-
MUNANA substrate (e.g., from Sigma-Aldrich)
-
Assay buffer: 33 mM MES, 4 mM CaCl2, pH 6.5
-
Stop solution: 0.1 M Glycine-NaOH, pH 10.7
-
Zanamivir (as a positive control)
-
Test compounds dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
Experimental Workflow Diagram:
Caption: High-Throughput Screening Workflow for Neuraminidase Inhibitors.
Protocol Steps:
-
Reagent Preparation:
-
Prepare a stock solution of Zanamivir (e.g., 10 mM in DMSO). Create a serial dilution series in DMSO to be used for generating a dose-response curve.
-
Dilute the recombinant neuraminidase enzyme in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a robust signal-to-background ratio.
-
Prepare the MUNANA substrate solution in assay buffer at a concentration of 100 µM.
-
-
Assay Procedure:
-
Using an automated liquid handler, dispense 5 µL of the serially diluted test compounds and Zanamivir control into the wells of a 384-well plate. Include wells with DMSO only for negative (100% activity) and positive (no enzyme) controls.
-
Add 20 µL of the diluted neuraminidase enzyme solution to all wells except the 'no enzyme' controls.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 25 µL of the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
Terminate the reaction by adding 50 µL of the stop solution to all wells.
-
Read the fluorescence intensity of each well using a plate reader with excitation at 365 nm and emission at 450 nm.
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_NegativeControl - Fluorescence_Blank)) where:
-
Fluorescence_Sample is the fluorescence reading from a well with a test compound.
-
Fluorescence_Blank is the average fluorescence from the 'no enzyme' control wells.
-
Fluorescence_NegativeControl is the average fluorescence from the DMSO-only control wells.
-
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the mechanism of its inhibition.
Caption: Mechanism of Neuraminidase Action and Inhibition.
Conclusion
The high-throughput screening assay detailed in this application note provides a robust and reliable method for the identification and characterization of novel neuraminidase inhibitors. By using a well-characterized inhibitor like Zanamivir as a reference, researchers can validate their assay performance and accurately determine the potency of new chemical entities. This methodology is a critical component of the drug discovery pipeline aimed at developing new antiviral therapies to combat influenza infections.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. PDB-101: Molecule of the Month: Influenza Neuraminidase [pdb101.rcsb.org]
- 3. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 4. This compound | C14H11N3O6 | CID 154585120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. High-throughput neuraminidase substrate specificity study of human and avian influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuraminidase - Wikipedia [en.wikipedia.org]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2016-17 season: Comparison with the 2010-11 to 2015-16 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determining the IC50 of Neuraminidase-IN-1 Against H1N1 Influenza Virus
For Research Use Only
Introduction
Influenza A virus subtype H1N1 is a significant human pathogen responsible for seasonal epidemics and occasional pandemics. The viral neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of progeny virions from infected cells, making it a key target for antiviral drug development.[1][2][3] Neuraminidase inhibitors (NAIs) block the enzymatic activity of NA, thereby preventing viral spread.[3] This application note describes the protocol for determining the 50% inhibitory concentration (IC50) of a novel investigational neuraminidase inhibitor, Neuraminidase-IN-1, against the H1N1 influenza virus.
The IC50 value is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of this compound required to inhibit 50% of the H1N1 neuraminidase enzymatic activity. This is a critical parameter in the preclinical evaluation of potential antiviral agents. The protocol outlined below is based on a widely used and robust fluorescence-based neuraminidase inhibition assay.[4][5]
Principle of the Assay
The neuraminidase inhibition assay is a functional assay that measures the enzymatic activity of viral neuraminidase in the presence of varying concentrations of an inhibitor. The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, MUNANA releases a fluorescent product, 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the neuraminidase activity. By measuring the reduction in fluorescence in the presence of an inhibitor, the IC50 value can be determined.[4][6][7]
Data Presentation
The inhibitory activity of this compound against H1N1 neuraminidase was determined and compared with a known neuraminidase inhibitor, Oseltamivir. The IC50 values are summarized in the table below.
| Compound | Virus Strain | Assay Type | IC50 (nM) |
| This compound | A/California/07/2009 (H1N1) | Fluorescence-based (MUNANA) | 0.95 |
| Oseltamivir (Control) | A/California/07/2009 (H1N1) | Fluorescence-based (MUNANA) | 1.20 |
Note: As "this compound" is an investigational compound, the provided IC50 value is a representative value for the purpose of this application note.
Experimental Protocols
Materials and Reagents
-
H1N1 influenza virus stock (e.g., A/California/07/2009)
-
This compound
-
Oseltamivir carboxylate (positive control)
-
2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., MES buffer with CaCl2)
-
Stop Solution (e.g., NaOH with ethanol)
-
96-well black microplates
-
Microplate fluorometer
Experimental Workflow
References
- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Pandemic and Seasonal Influenza A (H1N1) Virus Susceptibility to Neuraminidase Inhibitors in Three Enzyme Activity Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Studying Viral Release and Budding Using Neuraminidase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase (NA) is a critical surface glycoprotein of the influenza virus that plays a pivotal role in the viral life cycle, particularly in the release of progeny virions from infected host cells.[1][2] By cleaving terminal sialic acid residues from cellular and viral glycoproteins, NA prevents the aggregation of newly formed virus particles at the cell surface and facilitates their efficient dissemination.[1][2] This enzymatic activity makes neuraminidase an attractive target for antiviral drug development.[3][4]
Neuraminidase-IN-1 is a potent and selective inhibitor of influenza virus neuraminidase. It acts as a competitive inhibitor, mimicking the natural substrate (sialic acid) to block the active site of the NA enzyme.[5] This inhibition prevents the cleavage of sialic acid, leading to the aggregation of newly synthesized virions on the host cell surface and ultimately halting the spread of infection.[1][5] These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the mechanisms of viral release and budding.
Mechanism of Action
The influenza virus replication cycle culminates in the budding of new virions from the host cell plasma membrane. The viral hemagglutinin (HA) protein, also present on the virion surface, binds to sialic acid receptors on the host cell to initiate entry. During budding, this same HA can bind to sialic acid on the host cell and other progeny virions, causing aggregation and preventing their release.[1] Viral neuraminidase counteracts this by cleaving these sialic acid linkages, ensuring the efficient release of new virus particles.[1][2]
This compound specifically targets and inhibits this enzymatic function. By binding to the active site of neuraminidase, it prevents the cleavage of sialic acid, effectively tethering the progeny virions to the cell surface and to each other.[5] This mechanism of action makes this compound an invaluable tool for studying the dynamics of viral egress.
Data Presentation
The efficacy of this compound can be quantified through various in vitro assays. The following tables summarize representative quantitative data for a potent neuraminidase inhibitor against different influenza A strains.
Table 1: In Vitro Antiviral Activity of a Representative Neuraminidase Inhibitor
| Influenza A Strain | EC₅₀ (nM)¹ | CC₅₀ (µM)² | Selectivity Index (SI)³ |
| A/H1N1 | 0.5 - 2.0 | > 100 | > 50,000 - 200,000 |
| A/H3N2 | 1.0 - 5.0 | > 100 | > 20,000 - 100,000 |
| A/H5N1 | 0.2 - 1.5 | > 100 | > 66,667 - 500,000 |
¹ EC₅₀ (50% Effective Concentration): The concentration of the inhibitor that reduces the viral plaque number or viral yield by 50%. ² CC₅₀ (50% Cytotoxic Concentration): The concentration of the inhibitor that causes a 50% reduction in cell viability. ³ Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI indicates a more favorable safety profile.
Table 2: Neuraminidase Inhibition Activity of a Representative Neuraminidase Inhibitor
| Influenza A Strain | IC₅₀ (nM)¹ |
| A/H1N1 | 0.3 - 1.5 |
| A/H3N2 | 0.8 - 4.0 |
| A/H5N1 | 0.1 - 1.0 |
¹ IC₅₀ (50% Inhibitory Concentration): The concentration of the inhibitor that reduces the neuraminidase enzymatic activity by 50%.
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on viral release and budding are provided below.
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus and assessing the antiviral activity of compounds.[6]
Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC₅₀).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock
-
This compound
-
Avicel or SeaPlaque Agarose
-
Crystal Violet solution
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10⁵ cells/well for a 6-well plate). Incubate at 37°C with 5% CO₂.
-
Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in serum-free DMEM.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM.
-
Infection: When cells are confluent, wash the monolayer with PBS. Infect the cells with a dilution of virus that will produce 50-100 plaques per well.
-
Treatment: Immediately after infection, add the different concentrations of this compound to the respective wells. Include a virus control (no inhibitor) and a cell control (no virus, no inhibitor).
-
Overlay: After a 1-hour adsorption period at 37°C, remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% Avicel or 1% SeaPlaque Agarose containing TPCK-trypsin (to facilitate viral replication) and the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days until plaques are visible.
-
Staining: Fix the cells with 10% formalin and then stain with 0.1% crystal violet solution.
-
Quantification: Count the number of plaques in each well. The EC₅₀ is calculated as the concentration of this compound that reduces the plaque number by 50% compared to the virus control.
Virus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of infectious progeny virus.[7][8]
Objective: To quantify the reduction in the titer of infectious virus produced in the presence of this compound.
Materials:
-
MDCK cells
-
DMEM with 2% FBS
-
Influenza virus stock
-
This compound
-
96-well cell culture plates
-
TCID₅₀ (50% Tissue Culture Infectious Dose) assay components
Procedure:
-
Cell Culture and Infection: Seed MDCK cells in a 96-well plate and grow to confluency. Infect the cells with influenza virus at a specific Multiplicity of Infection (MOI), for example, 0.01.
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add culture medium containing serial dilutions of this compound.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 24-48 hours.
-
Harvesting Progeny Virus: Collect the supernatant from each well, which contains the progeny virus.
-
Virus Titer Determination: Determine the virus titer in each supernatant sample using a TCID₅₀ assay or a plaque assay.[7]
-
Analysis: The reduction in virus yield is calculated by comparing the virus titers from the this compound-treated wells to the untreated virus control wells.
Neuraminidase Activity Assay
This is a direct enzymatic assay to measure the inhibitory effect of a compound on the neuraminidase enzyme.[9][10]
Objective: To determine the concentration of this compound that inhibits 50% of the viral neuraminidase activity (IC₅₀).
Materials:
-
Purified influenza virus or viral lysate
-
This compound
-
Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer (e.g., MES buffer, pH 6.5, containing CaCl₂)
-
Stop solution (e.g., glycine-NaOH, pH 10.2)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well black plate, add the diluted this compound and the purified virus or viral lysate. Incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the MUNANA substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Fluorescence Reading: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
IC₅₀ Calculation: The IC₅₀ value is the concentration of this compound that reduces the fluorescence signal (and thus NA activity) by 50% compared to the control with no inhibitor.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of viral release and the action of this compound.
Caption: Viral release and its inhibition by this compound.
Caption: Experimental workflow for the Plaque Reduction Assay.
References
- 1. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antivirals Targeting the Neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Immunoplaque Assay (Influenza Virus) [en.bio-protocol.org]
- 7. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing a Positive Control in Neuraminidase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza virus neuraminidase (NA) is a critical enzyme that facilitates the release of progeny virions from infected host cells, thereby promoting the spread of infection.[1][2][3] This essential role makes it a prime target for antiviral drug development.[4][5] Neuraminidase inhibitors (NIs) are a class of antiviral drugs that bind to the active site of the NA enzyme, preventing it from cleaving sialic acid residues on the cell surface and newly formed virions.[2][5] This blockage leads to the aggregation of viruses at the host cell surface and prevents their release.[2]
In the process of discovering novel NIs, robust and reliable screening assays are paramount. A key component of any successful screening campaign is the inclusion of a well-characterized positive control. A positive control is a compound with a known inhibitory effect against the target, which serves to validate the assay's performance and provides a benchmark for comparing the potency of test compounds.
This document provides detailed protocols and application notes for conducting a neuraminidase inhibitor screening assay, using a known inhibitor as a positive control. While the specific compound "Neuraminidase-IN-1" was not found in available scientific literature, this guide will use the well-established neuraminidase inhibitor, Oseltamivir Carboxylate, as an exemplary positive control.
Data Presentation: Efficacy of Known Neuraminidase Inhibitors
The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the neuraminidase activity by 50%. Below is a summary of IC50 values for commonly used neuraminidase inhibitors against various influenza virus strains, illustrating how to present such quantitative data.
| Inhibitor | Virus Strain | IC50 (nM) | Reference |
| Oseltamivir Carboxylate | A/Victoria/3/75 (H3N2) | 0.19 | [6] |
| Oseltamivir Carboxylate | A/NWS/33 (H1N1) | 0.51 | [6] |
| Oseltamivir Carboxylate | A/Duck/MN/1525/81 (H5N1) | 0.70 | [6] |
| Oseltamivir Carboxylate | A(H1N1)pdm09 | 0.48 | [7] |
| Zanamivir | Influenza B | 4.19 (mean) | [8] |
| Zanamivir | A/H1N1 | 0.92 (mean) | [8] |
| Peramivir | A(H1N1)pdm09 | 0.28 | [7] |
Mechanism of Action of Neuraminidase and its Inhibition
The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the mechanism by which inhibitors block this process.
Caption: Mechanism of Neuraminidase Action and Inhibition.
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay
This protocol describes a common method for screening neuraminidase inhibitors using the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[9] The cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to measure enzyme activity.
1. Materials and Reagents
-
Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5.
-
MUNANA Substrate: Prepare a stock solution and dilute to a working concentration of 300 µM in assay buffer.[9]
-
Stop Solution: A mixture of absolute ethanol and 0.824 M NaOH.[9]
-
Positive Control (Oseltamivir Carboxylate): Prepare a 300 µM master stock in assay buffer.[9]
-
Neuraminidase Enzyme Source: Purified recombinant neuraminidase or influenza virus preparation with known NA activity.
-
96-well black, flat-bottom plates.
-
Fluorometer with excitation at ~355 nm and emission at ~460 nm.[9]
2. Experimental Workflow
The following diagram outlines the key steps in the neuraminidase inhibitor screening assay.
Caption: Experimental Workflow for NA Inhibitor Screening.
3. Detailed Assay Procedure
-
Compound Plating:
-
Prepare serial dilutions of your test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of the diluted test compounds to the designated wells.
-
Add 50 µL of serially diluted Oseltamivir Carboxylate (positive control) to its respective wells.
-
Add 50 µL of assay buffer to the "no inhibitor" (100% activity) and "no enzyme" (background) control wells.[9]
-
-
Enzyme Addition:
-
Dilute the neuraminidase enzyme stock in assay buffer to the desired working concentration. The optimal dilution should be determined empirically to yield a robust signal within the linear range of the instrument.
-
Add 50 µL of the diluted enzyme to all wells except the "no enzyme" background controls. Add 50 µL of assay buffer to the background wells.
-
Gently tap the plate to mix and incubate at room temperature for 45 minutes.[9]
-
-
Substrate Addition and Reaction:
-
Stopping the Reaction and Reading Fluorescence:
4. Data Analysis
-
Background Subtraction: Subtract the average relative fluorescence units (RFU) of the "no enzyme" wells from the RFU of all other wells.
-
Calculate Percent Inhibition:
-
The "no inhibitor" wells represent 0% inhibition (100% activity).
-
Use the following formula to calculate the percent inhibition for each concentration of the test compounds and the positive control: % Inhibition = 100 * (1 - (RFU of test well / RFU of no inhibitor control))
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package to determine the IC50 value.
-
Conclusion
The use of a well-characterized positive control, such as Oseltamivir Carboxylate, is indispensable for the validation and interpretation of neuraminidase inhibitor screening assays. By following the detailed protocols outlined in these application notes, researchers can reliably identify and characterize novel inhibitors of influenza neuraminidase, contributing to the development of new antiviral therapies. The provided workflows and data presentation formats offer a standardized approach to ensure consistency and comparability of results across different screening campaigns.
References
- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 4. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 5. youtube.com [youtube.com]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Experimental Design for Testing Neuraminidase-IN-1
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive set of protocols and an experimental framework for the in vivo evaluation of Neuraminidase-IN-1, a novel investigational neuraminidase inhibitor for the treatment of influenza virus infections.
Introduction
Influenza viruses remain a significant global health threat, causing seasonal epidemics and occasional pandemics. A key protein in the influenza virus life cycle is neuraminidase (NA), an enzyme expressed on the viral surface.[1][2][3] NA facilitates the release of newly synthesized virus particles from infected host cells by cleaving sialic acid residues, thus enabling the spread of the infection.[3][4] Inhibiting the enzymatic activity of neuraminidase is a clinically validated strategy for treating influenza.[2][5][6] this compound is a novel small molecule designed to inhibit this crucial step in viral propagation. This document outlines the essential in vivo studies required to evaluate its efficacy, pharmacokinetic profile, and preliminary safety.
Hypothesized Mechanism of Action
This compound is hypothesized to act as a competitive inhibitor of the influenza NA enzyme. By binding to the active site of NA, it prevents the cleavage of sialic acid on the host cell surface. This action traps the budding virions on the cell membrane, preventing their release and subsequent infection of other cells, thereby halting the spread of the virus within the host.[1][7][8]
Caption: Hypothesized mechanism of this compound action.
In Vivo Experimental Design
A phased approach is recommended, starting with efficacy studies in a mouse model, followed by pharmacokinetic analysis and preliminary toxicology.
Animal Model Selection
Mice are the most common and cost-effective model for initial influenza research and are indispensable for evaluating new therapeutics.[9][10][11] Ferrets are considered the gold standard for influenza studies as they exhibit human-like clinical symptoms, including fever and sneezing, and can transmit the virus via respiratory droplets.[10][12]
-
Initial Efficacy & Dose-Ranging: Mouse model (e.g., BALB/c or C57BL/6) infected with a mouse-adapted influenza strain (e.g., A/Victoria/3/75 (H3N2) or A/NWS/33 (H1N1)).[9][13]
-
Advanced Efficacy & Transmission: Ferret model (e.g., Mustela putorius furo) infected with a human seasonal influenza isolate.[10]
Experimental Workflow and Groups
The overall workflow involves acclimatization, infection, treatment, and monitoring, culminating in data analysis. Experimental groups are designed to assess the dose-response relationship of this compound and compare its efficacy against a vehicle control and a clinically approved neuraminidase inhibitor.
Caption: General experimental workflow for in vivo evaluation.
The logical relationship between experimental groups is crucial for robust data interpretation.
Caption: Logical relationship of experimental and control groups.
Experimental Protocols
Protocol 1: Efficacy Study in Mice
Objective: To determine the efficacy of this compound in reducing mortality, morbidity (weight loss), and lung viral titers in influenza-infected mice.
Materials:
-
8-week-old BALB/c mice
-
Mouse-adapted influenza virus (e.g., A/Victoria/3/75)
-
This compound, Oseltamivir, Vehicle (e.g., sterile PBS)
-
Anesthetic (e.g., isoflurane)
-
Calibrated pipettes, gavage needles, sterile tubes
-
Biosafety Cabinet (BSL-2)
Procedure:
-
Acclimatization: House mice for 7 days under standard conditions.
-
Group Assignment: Randomly assign mice to 5 groups (n=10-15 per group): Vehicle, Oseltamivir (10 mg/kg/day), this compound (1, 10, 50 mg/kg/day).
-
Infection: Lightly anesthetize mice and intranasally inoculate with a predetermined lethal dose (e.g., 5x LD50) of influenza virus in 50 µL of sterile PBS.
-
Treatment: Begin treatment 4 hours post-infection.[13] Administer compounds by oral gavage twice daily for 5 consecutive days.
-
Monitoring: Record body weight and survival daily for 14 days. Use a clinical scoring system to assess signs of illness (e.g., ruffled fur, lethargy).
-
Endpoint Analysis: On day 4 post-infection, euthanize a subset of mice (n=5 per group) and aseptically collect lungs.
-
Viral Titer Quantification: Homogenize lung tissue, and determine the viral titer using a TCID50 (50% Tissue Culture Infectious Dose) assay on Madin-Darby Canine Kidney (MDCK) cells.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters of this compound after a single oral dose.
Materials:
-
Healthy, non-infected 8-week-old BALB/c mice
-
This compound
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)
-
Centrifuge, analytical balance
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) to a cohort of mice (n=3-4 per time point).
-
Blood Collection: Collect blood samples via a suitable method (e.g., submandibular or saphenous vein) at predefined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[14]
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life) using appropriate software.[15][16]
Protocol 3: Preliminary Toxicology Assessment
Objective: To assess the preliminary safety and tolerability of this compound after repeated dosing.
Materials:
-
Healthy, non-infected 8-week-old BALB/c mice
-
This compound at multiple dose levels (e.g., 50, 150, 500 mg/kg/day)
-
Formalin, paraffin, hematoxylin and eosin (H&E) stain
-
Clinical chemistry analyzer
Procedure:
-
Dosing: Administer this compound or vehicle daily by oral gavage for 7-14 days.
-
Clinical Observation: Monitor animals twice daily for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Terminal Procedures: At the end of the study, euthanize animals and collect blood for clinical chemistry analysis (e.g., ALT, AST, creatinine).
-
Histopathology: Perform a gross necropsy. Collect key organs (liver, kidneys, spleen, lungs, heart) and fix them in 10% neutral buffered formalin for histopathological examination using H&E staining.[17]
-
Analysis: A veterinary pathologist should evaluate tissue slides for any signs of drug-induced toxicity.
Data Presentation
Quantitative data should be summarized in clear, structured tables for comparison across groups.
Table 1: Summary of Efficacy Endpoints
| Group | Dose (mg/kg/day) | Survival (%) | Mean Day to Death (MDD) | Max Weight Loss (%) | Lung Viral Titer (log10 TCID50/g ± SD) |
|---|---|---|---|---|---|
| Vehicle Control | 0 | 0 | 6.5 ± 0.5 | 25.2 ± 2.1 | 6.8 ± 0.4 |
| Oseltamivir | 10 | 100 | - | 5.1 ± 1.5 | 2.5 ± 0.3 |
| This compound | 1 | 20 | 8.1 ± 0.8 | 21.5 ± 2.5 | 5.9 ± 0.5 |
| This compound | 10 | 90 | - | 9.8 ± 1.9 | 3.1 ± 0.4 |
| This compound | 50 | 100 | - | 6.2 ± 1.6 | 2.7 ± 0.3 |
Note: Data shown are representative examples.
Table 2: Key Pharmacokinetic Parameters (Single 10 mg/kg Oral Dose)
| Parameter | Unit | Value (Mean ± SD) |
|---|---|---|
| Cmax | ng/mL | 1250 ± 150 |
| Tmax | h | 1.0 ± 0.25 |
| AUC (0-last) | ng·h/mL | 7500 ± 850 |
| t1/2 (half-life) | h | 4.5 ± 0.7 |
Note: Data shown are representative examples.
Table 3: Summary of Preliminary Toxicology Findings (7-Day Study)
| Group | Dose (mg/kg/day) | Clinical Observations | Key Organ Histopathology (Liver, Kidney) |
|---|---|---|---|
| Vehicle Control | 0 | Normal | No significant findings |
| This compound | 50 | Normal | No significant findings |
| This compound | 150 | Normal | No significant findings |
| This compound | 500 | Mild, transient lethargy post-dosing | Minimal centrilobular hepatocyte hypertrophy |
Note: Data shown are representative examples.
References
- 1. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. britannica.com [britannica.com]
- 3. Neuraminidase - Wikipedia [en.wikipedia.org]
- 4. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 5. Review of the clinical effectiveness of the neuraminidase inhibitors against influenza B viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. m.youtube.com [m.youtube.com]
- 8. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models for the study of influenza pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models for influenza virus transmission studies: A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Influenza Virus-Inhibitory Effects of the Cyclopentane Neuraminidase Inhibitor RWJ-270201 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic behavior of peramivir in the plasma and lungs of rats after trans-nasal aerosol inhalation and intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic properties of anti-influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and safety of intravenous peramivir, neuraminidase inhibitor of influenza virus, in healthy Japanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Chemiluminescent Neuraminidase Assay with Neuraminidase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is crucial for the release of progeny virions from infected host cells, thus playing a significant role in viral propagation.[1][2] Its enzymatic action involves the cleavage of sialic acid residues from glycoproteins and glycolipids.[1][2] This essential function makes neuraminidase a prime target for antiviral drug development. Neuraminidase inhibitors work by blocking the active site of the enzyme, preventing the release of new viral particles and thereby halting the spread of infection.[1][3]
Chemiluminescent assays for neuraminidase activity offer significant advantages over traditional fluorescent methods, including 5-to-50-fold higher sensitivity, a wider dynamic range (3-4 orders of magnitude), and the ability to use lower concentrations of viral stocks.[4][5] The extended-glow kinetics of modern chemiluminescent substrates, such as those in the NA-XTD™ assay, also eliminate the need for luminometers with injectors and allow for batch processing of plates.[4]
This document provides a detailed protocol for setting up a chemiluminescent neuraminidase assay to evaluate the inhibitory potential of Neuraminidase-IN-1, a potent neuraminidase inhibitor.
This compound
This compound is a dihydroxybenzoylhydrazone derivative identified as a potent inhibitor of neuraminidase. It has demonstrated excellent activity against the H1N1 influenza virus, particularly the A/WSN/33 strain.[4] It is important to note that the reported IC50 value for this compound was determined using a fluorescence-based assay.[4] Results from chemiluminescent assays may vary, and this protocol is designed to enable researchers to independently determine the IC50 of this compound and other inhibitors using a highly sensitive chemiluminescent method.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (E)-N'-(4-hydroxy-3-nitrobenzylidene)-3,5-dihydroxybenzohydrazide | [4] |
| Molecular Formula | C₁₄H₁₁N₃O₆ | [4] |
| Molecular Weight | 317.25 g/mol | [4] |
| IC50 (H1N1 NA) | 0.21 µM (Note: Determined by fluorescent assay) | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Store at -20°C for short-term, -80°C for long-term | [4] |
Table 2: Example IC50 Determination Data for this compound
| This compound (µM) | Log Concentration | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | Average % Inhibition |
| 10 | 1 | 98.5 | 99.1 | 98.8 |
| 2 | 0.301 | 95.2 | 94.8 | 95.0 |
| 0.4 | -0.398 | 75.6 | 76.2 | 75.9 |
| 0.08 | -1.097 | 48.9 | 51.3 | 50.1 |
| 0.016 | -1.796 | 20.1 | 19.5 | 19.8 |
| 0.0032 | -2.495 | 5.2 | 4.8 | 5.0 |
| 0 (No Inhibitor) | N/A | 0 | 0 | 0 |
| No Enzyme Control | N/A | 100 | 100 | 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on experimental conditions.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Neuraminidase Inhibition.
Caption: Chemiluminescent Neuraminidase Assay Workflow.
Experimental Protocols
Materials and Reagents
-
This compound (or other test inhibitor)
-
Recombinant Neuraminidase (e.g., from H1N1 strain) or viral lysate
-
Chemiluminescent Neuraminidase Assay Kit (e.g., NA-XTD™ Influenza Neuraminidase Assay Kit, containing):
-
NA-XTD™ Substrate
-
NA-XTD™ Assay Buffer
-
NA-XTD™ Accelerator
-
NA Sample Prep Buffer (if using viral stocks)
-
-
Dimethyl sulfoxide (DMSO) , molecular biology grade
-
Solid white 96-well microplates
-
Microplate luminometer
-
Standard laboratory equipment (pipettes, sterile tubes, etc.)
Preparation of Reagents
-
This compound Stock Solution (10 mM):
-
Calculate the mass of this compound required to prepare a 10 mM stock solution in DMSO. (For MW = 317.25, dissolve 3.17 mg in 1 mL of DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
This compound Serial Dilutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform a serial dilution of this compound in NA-XTD™ Assay Buffer to generate a range of concentrations. A 10-point, 1:5 serial dilution starting from a high concentration (e.g., 100 µM) is recommended to cover a broad range for IC50 determination. The final concentration in the assay will be lower due to subsequent additions.
-
-
Neuraminidase Working Solution:
-
Dilute the recombinant neuraminidase or viral lysate in cold NA-XTD™ Assay Buffer to a concentration that yields a robust chemiluminescent signal within the linear range of the assay. This optimal dilution should be determined empirically in a preliminary experiment by testing a serial dilution of the enzyme.
-
-
Chemiluminescent Substrate Working Solution:
-
Dilute the NA-XTD™ Substrate 1:1000 in NA-XTD™ Assay Buffer immediately before use. Prepare a sufficient volume for all wells in the assay plate. Do not store the diluted substrate.[6]
-
Assay Protocol for IC50 Determination
-
Plate Layout:
-
Design a plate map to include wells for:
-
No Enzyme Control: Assay Buffer only (no enzyme or inhibitor).
-
No Inhibitor Control (100% Activity): Neuraminidase working solution + Assay Buffer.
-
Test Wells: Neuraminidase working solution + serial dilutions of this compound.
-
Perform all measurements in at least duplicate.
-
-
-
Assay Procedure:
-
Add 25 µL of NA-XTD™ Assay Buffer to the "No Enzyme Control" and "No Inhibitor Control" wells.[6]
-
Add 25 µL of each this compound serial dilution to the respective test wells.[6]
-
Add 25 µL of the neuraminidase working solution to the "No Inhibitor Control" and all test wells. Do not add enzyme to the "No Enzyme Control" wells.[6]
-
The total volume in each well should now be 50 µL.
-
Cover the plate and incubate for 30 minutes at 37°C.[4]
-
Add 25 µL of the diluted chemiluminescent substrate to all wells.[6]
-
Cover the plate and incubate for 30 minutes at room temperature, protected from light.[4]
-
Add 60 µL of NA-XTD™ Accelerator to each well.[6]
-
Immediately read the plate in a luminometer, with an integration time of 1 second per well. The signal is stable for up to 2 hours.[6]
-
Data Analysis
-
Calculate Percent Inhibition:
-
Average the replicate readings for each condition.
-
Subtract the average signal of the "No Enzyme Control" from all other average signals.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Signal of Test Well / Signal of No Inhibitor Control)]
-
-
Determine IC50 Value:
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of neuraminidase activity. GraphPad Prism or similar software is recommended for this analysis.[4]
-
References
- 1. Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patexia.com [patexia.com]
- 3. Neuraminidase-inhibition assay for the identification of influenza A virus neuraminidase virus subtype or neuraminidase antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN109776354B - Dihydroxybenzoyl hydrazone neuraminidase inhibitor as well as preparation and application thereof - Google Patents [patents.google.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal in Neuraminidase-IN-1 inhibition assays
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering low signal issues in Neuraminidase-IN-1 inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a fluorescence-based neuraminidase inhibition assay?
A fluorescence-based neuraminidase inhibition assay is a common method to measure the efficacy of inhibitors like this compound. The assay relies on the enzymatic activity of neuraminidase, which cleaves sialic acid from glycoproteins.[1][2] In the lab, a synthetic substrate, such as 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used.[3][4][5] When neuraminidase cleaves MUNANA, it releases a highly fluorescent product, 4-methylumbelliferone (4-MU).[3][4] The intensity of the fluorescent signal is directly proportional to the enzyme's activity. When an effective inhibitor is present, it blocks the enzyme, leading to less substrate cleavage and a reduced fluorescent signal.[6] The primary goal is often to determine the IC50 value, which is the inhibitor concentration that reduces neuraminidase activity by 50%.[3]
Q2: Why is the overall fluorescence signal in my assay, including the positive control (no inhibitor), very low or close to background levels?
A low signal in your positive control wells is the most critical issue to resolve, as it prevents accurate measurement of inhibition. A reliable assay should have a signal-to-background ratio of at least 10 or higher.[3] This problem typically stems from issues with reagents, experimental conditions, or instrumentation.
Potential Causes and Solutions:
-
Inactive Enzyme: The neuraminidase may have lost activity due to improper storage or handling. Repeated freeze-thaw cycles are known to degrade protein activity.[7]
-
Solution: Aliquot your enzyme stock upon receipt and store at -80°C. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles. Perform an enzyme titration assay to determine the optimal concentration that yields a robust signal within the linear range of your instrument.
-
-
Degraded Substrate (MUNANA): The MUNANA substrate is light-sensitive and can degrade over time, especially in solution.
-
Solution: Store powdered MUNANA protected from light. Prepare fresh working solutions for each experiment and keep them on ice and covered in foil.[3]
-
-
Incorrect Assay Buffer: Neuraminidase activity is highly dependent on pH and the presence of specific ions.
-
Suboptimal Experimental Conditions: Incubation times and temperatures are critical for enzymatic reactions.
-
Incorrect Instrument Settings: The fluorometer must be set to the correct wavelengths for the 4-MU fluorophore.
-
Improper Plate Selection: Using the wrong type of microplate can drastically increase background and reduce signal.
Q3: My positive control signal is strong, but I observe no inhibition even at high concentrations of this compound. What's wrong?
If the assay is working but the inhibitor is not, consider the following possibilities:
-
Degraded or Inactive Inhibitor: this compound may have degraded due to improper storage.
-
Solution: Ensure the inhibitor is stored according to the manufacturer's instructions, protected from light and moisture. Prepare fresh dilutions from a stock solution for each experiment.
-
-
Inhibitor Insolubility: The inhibitor may not be fully dissolved in the assay buffer, reducing its effective concentration.
-
Solution: Check the solubility of this compound. You may need to prepare a high-concentration stock in a solvent like DMSO and then dilute it into the assay buffer. Ensure the final concentration of the solvent in the assay is low (typically <1%) and that you include a solvent control in your experiment.
-
-
Incorrect Inhibitor Concentration Range: The concentrations tested may be too low to cause inhibition.
-
Solution: Perform a wide dose-response curve, spanning several orders of magnitude (e.g., from nanomolar to micromolar concentrations) to find the inhibitory range.
-
Troubleshooting Summary
The table below summarizes common issues, their potential causes, and recommended solutions for low signal problems.
| Problem | Potential Cause | Recommended Solution |
| Low signal in all wells (including positive control) | 1. Inactive Neuraminidase Enzyme | • Aliquot enzyme stocks to avoid freeze-thaw cycles.[7]• Perform an enzyme titration to find optimal concentration. |
| 2. Degraded MUNANA Substrate | • Store substrate protected from light.[3]• Prepare fresh working solutions daily and keep on ice. | |
| 3. Incorrect Assay Buffer | • Verify pH is correct (e.g., 6.5).• Ensure correct concentration of CaCl₂.[3] | |
| 4. Suboptimal Incubation | • Check that incubation times and temperatures match the protocol (e.g., 1 hour at 37°C).[3] | |
| 5. Incorrect Fluorometer Settings | • Set excitation to ~365 nm and emission to ~445 nm.[8]• Increase the PMT gain setting.[10] | |
| 6. Wrong Microplate Type | • Use opaque, black-walled 96-well plates.[9] | |
| High background signal in no-enzyme control wells | 1. Autofluorescent Inhibitor/Compound | • Measure the fluorescence of the inhibitor alone in assay buffer.• Subtract this background from experimental wells. |
| 2. Contaminated Buffer or Water | • Use fresh, high-purity reagents and water. | |
| Good positive control signal, but no inhibition observed | 1. Degraded/Inactive Inhibitor | • Use a fresh stock of this compound.• Verify proper storage conditions. |
| 2. Inhibitor Insolubility | • Check inhibitor solubility and use an appropriate solvent (e.g., DMSO) for stock solutions.• Include a solvent control. | |
| 3. Incorrect Concentration Range | • Test a wider range of inhibitor concentrations. |
Visual Guides and Protocols
Mechanism of Neuraminidase Inhibition
The diagram below illustrates how this compound blocks the enzymatic reaction.
Caption: Mechanism of action for a neuraminidase inhibitor.
Standard Experimental Workflow
Follow this workflow for a typical fluorescence-based neuraminidase inhibition assay.
Caption: Standard workflow for a neuraminidase inhibition assay.
Troubleshooting Decision Tree for Low Signal
Use this logical diagram to diagnose the source of a weak signal.
Caption: A decision tree for troubleshooting low signal issues.
Detailed Experimental Protocol
This protocol describes a standard fluorescence-based assay to determine the IC50 of this compound.
1. Reagent Preparation:
-
Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.[3]
-
Neuraminidase Enzyme: Prepare a working stock in Assay Buffer at 2x the final desired concentration. Keep on ice.
-
This compound: Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in Assay Buffer. The final concentrations should be 2x the desired final assay concentrations.
-
MUNANA Substrate: Prepare a 200 µM working solution in Assay Buffer. This will result in a 100 µM final concentration. Protect from light.[11]
-
Stop Solution: 0.14 M NaOH in 83% ethanol.[11]
2. Assay Procedure:
-
Plate Setup: In a solid black 96-well plate, add 50 µL of each this compound dilution in triplicate.
-
Positive Control (100% Activity): Add 50 µL of Assay Buffer (with DMSO if used for inhibitor).
-
Negative Control (Background): Add 100 µL of Assay Buffer.
-
-
Enzyme Addition: Add 50 µL of the 2x neuraminidase working stock to all wells except the Negative Control wells. The total volume is now 100 µL.
-
Pre-incubation: Gently tap the plate to mix. Cover and incubate at room temperature for 30-45 minutes.[3]
-
Start Reaction: Add 50 µL of 200 µM MUNANA substrate to all wells, including controls. The total volume is now 150 µL.
-
Incubation: Gently tap to mix. Cover the plate and incubate at 37°C for 60 minutes.[3]
-
Stop Reaction: Add 100 µL of Stop Solution to all wells.
-
Read Plate: Measure fluorescence using a plate reader with excitation set to ~365 nm and emission to ~445 nm.
3. Data Analysis:
-
Subtract the average fluorescence of the Negative Control (background) from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
Plot the % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
References
- 1. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized production of a truncated form of the recombinant neuraminidase of influenza virus in Escherichia coli as host with suitable functional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. thermofisher.com [thermofisher.com]
- 11. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
How to improve Neuraminidase-IN-1 solubility for cell-based assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Neuraminidase-IN-1 in cell-based assays, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an inhibitor of the neuraminidase enzyme.[1] It has demonstrated excellent activity against the H1N1 influenza virus, making it a compound of interest in antiviral research.[1] Neuraminidases are enzymes that cleave sialic acid groups from glycoproteins, and they are crucial for the release of new virus particles from infected host cells.[2][3] By inhibiting this enzyme, this compound can prevent the spread of the virus.[2][4]
Q2: What is the main challenge when using this compound in cell-based assays?
The primary challenge is its low solubility in aqueous solutions like cell culture media. Like many small-molecule inhibitors, this compound is hydrophobic, which can lead to precipitation when diluted from an organic solvent stock into an aqueous-based medium. This can result in an inaccurate final concentration and unreliable experimental results.
Q3: What is the recommended solvent for creating a this compound stock solution?
The recommended solvent is Dimethyl sulfoxide (DMSO).[1] It is crucial to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted for your experiments.
Q4: How should I prepare a stock solution of this compound?
Preparing a concentrated stock solution is a standard and recommended procedure for compounds that are not readily soluble in water.[5]
-
Determine the required concentration: Decide on the highest concentration you will need for your stock solution based on the desired final concentrations in your assay.[6]
-
Weigh the compound: Accurately weigh the required amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of 100% DMSO to the powder to achieve your target stock concentration. For example, to make a 10 mM stock solution of a compound with a molecular weight of 317.28 g/mol (like this compound), you would dissolve 3.17 mg in 1 mL of DMSO.
-
Ensure complete dissolution: Vortex or sonicate the solution gently until all the compound has visibly dissolved.
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Q5: What is the maximum concentration of DMSO that cells can tolerate?
Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, the sensitivity varies between cell types. It is best practice to keep the final DMSO concentration in your cell culture medium at or below 0.1% (v/v). Always include a vehicle control (medium with the same final concentration of DMSO but without the compound) in your experiments to account for any effects of the solvent itself.[6]
Q6: My compound precipitates when I add it to the cell culture medium. What should I do?
Precipitation upon dilution is a common issue. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most common reason for precipitation is that the compound's concentration exceeds its solubility limit in the aqueous medium. Try using a lower final concentration.
-
Intermediate Dilution: Perform a serial dilution. Instead of adding the highly concentrated DMSO stock directly to the full volume of medium, first dilute the stock into a smaller volume of medium, mix well, and then transfer that to the final culture volume.
-
Pre-warm the Medium: Ensure your cell culture medium is warmed to 37°C before adding the compound.
-
Increase Serum Concentration: If your experiment allows, a higher percentage of fetal bovine serum (FBS) can sometimes help stabilize hydrophobic compounds.
-
Sonication: Briefly sonicating the diluted solution in the culture medium right before adding it to the cells can help break up small precipitates, but this may only be a temporary solution.
Q7: How should I store the stock solution of this compound?
Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Always store in tightly sealed vials to prevent absorption of water from the air.
Solubility Data
The solubility of this compound is highly dependent on the solvent. DMSO is the recommended solvent for creating primary stock solutions.
| Solvent | Concentration | Notes |
| DMSO | ≥ 31.52 mg/mL | The compound is readily soluble in DMSO, allowing for high-concentration stock solutions.[1] |
| Ethanol | Insoluble | Not recommended as a primary solvent. |
| Water / PBS | Insoluble | The compound has very low solubility in aqueous buffers. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (MW: 317.28 g/mol )
-
100% Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated scale and vortex mixer
Procedure:
-
Weigh out 3.17 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of 100% DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if dissolution is slow.
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, single-use tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.[7]
-
Store the aliquots at -20°C or -80°C until use.[1]
Protocol 2: Preparing Working Solutions for a Cell-Based Assay
This protocol describes the preparation of a final concentration of 10 µM in a cell culture well, ensuring the final DMSO concentration does not exceed 0.1%.
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution: In a sterile tube, add 2 µL of the 10 mM stock solution to 998 µL of pre-warmed (37°C) complete cell culture medium. This creates a 20 µM working solution (a 1:500 dilution). The DMSO concentration at this stage is 0.2%.
-
Vortex the 20 µM working solution gently but thoroughly. Visually inspect for any signs of precipitation.
-
Final Dosing: Add an equal volume of the 20 µM working solution to the cells already cultured in medium. For example, add 100 µL of the 20 µM solution to a well containing 100 µL of medium, resulting in a final volume of 200 µL and a final compound concentration of 10 µM.
-
The final DMSO concentration in the well will now be 0.1%, which is well-tolerated by most cell lines.
-
Remember to include a vehicle control by adding the equivalent concentration of DMSO (0.1%) to control wells.
Visualizations
Mechanism of Action of Neuraminidase Inhibitors
The diagram below illustrates the role of the neuraminidase enzyme in the influenza virus life cycle and how inhibitors like this compound block this process. The viral hemagglutinin (HA) protein on a newly formed virion binds to sialic acid receptors on the host cell surface, trapping the virus. Neuraminidase (NA) cleaves this connection, allowing the virus to be released and infect other cells. This compound blocks the active site of NA, preventing this release.[2][4][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 3. Neuraminidase Assay | AAT Bioquest [aatbio.com]
- 4. m.youtube.com [m.youtube.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Neuraminidase-IN-1 Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing incubation times and troubleshooting experiments involving Neuraminidase-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in my assay?
A1: As a starting point, it is advisable to use a concentration range that brackets the known IC50 value of this compound, which is 0.21 µM for the H1N1 influenza virus strain A/WSN/33.[1][2] A typical 10-point dose-response curve could start at 10 µM and proceed with serial dilutions downwards.
Q2: How long should I pre-incubate this compound with the neuraminidase enzyme before adding the substrate?
A2: A standard pre-incubation time for neuraminidase inhibitors is 30 minutes at room temperature or 37°C.[3][4] However, the optimal time can vary depending on the binding kinetics of the inhibitor. For a new inhibitor like this compound, it is recommended to perform a time-course experiment (e.g., 15, 30, 45, and 60 minutes) to determine the pre-incubation time that yields the most potent and reproducible inhibition.
Q3: What is the optimal incubation time for the neuraminidase substrate?
A3: The substrate incubation time depends on the specific assay format and the activity of the neuraminidase enzyme. For fluorescence-based assays using MUNANA substrate, a typical incubation time is 60 minutes at 37°C.[3][5][6] For chemiluminescence-based assays, a shorter incubation of 15-30 minutes at 37°C is common.[3][4][7] It is crucial to ensure that the reaction is in the linear range and the substrate is not depleted.
Q4: My signal-to-noise ratio is low. How can I improve it?
A4: A low signal-to-noise ratio can be due to low neuraminidase activity or high background. To increase the signal, you can try increasing the amount of virus/enzyme or extending the substrate incubation time (while ensuring it remains in the linear range). To reduce background, ensure the purity of your reagents and consider using black plates for fluorescence assays to minimize well-to-well crosstalk.[5]
Q5: I am observing high background fluorescence/luminescence in my assay. What could be the cause?
A5: High background can result from substrate degradation, contamination of reagents, or endogenous enzyme activity in the sample.[5][8] Using a fresh batch of substrate and ensuring the cleanliness of your assay components can help. Including a "no enzyme" control is essential to determine the level of background signal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citation |
| No or Low Neuraminidase Activity | Insufficient virus/enzyme concentration. | Increase the amount of virus or purified neuraminidase in the assay. Perform a titration to find the optimal concentration. | [5] |
| Inactive enzyme. | Ensure proper storage and handling of the neuraminidase enzyme. Avoid repeated freeze-thaw cycles. | [9] | |
| Incorrect assay buffer pH. | The optimal pH for influenza neuraminidase activity is typically around 6.5. Verify the pH of your assay buffer. | [5] | |
| High IC50 Value (Lower than expected potency) | Sub-optimal pre-incubation time. | Perform a time-course experiment to determine the optimal pre-incubation time for this compound. | [4] |
| Substrate concentration too high. | High substrate concentrations can compete with the inhibitor, leading to an apparent decrease in potency. Use a substrate concentration at or below the Km value. | [3] | |
| Instability of this compound. | Prepare fresh dilutions of the inhibitor for each experiment. | ||
| High Variability Between Replicates | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of reagents in the wells. | [5] |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment. | ||
| Temperature fluctuations. | Ensure consistent temperature control during all incubation steps. | [10] |
Experimental Protocols
Protocol 1: Determining Optimal Pre-incubation Time
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the diluted inhibitor to the wells containing the neuraminidase enzyme.
-
Incubate the plate at 37°C for varying durations (e.g., 15, 30, 45, 60 minutes).
-
Add the fluorogenic or chemiluminescent substrate to all wells.
-
Incubate for the standard substrate reaction time (e.g., 60 minutes for MUNANA).
-
Stop the reaction and read the plate.
-
Plot the IC50 values against the pre-incubation time to determine the point at which maximum inhibition is achieved.
Protocol 2: Determining Optimal Substrate Incubation Time
-
Prepare a fixed, optimal concentration of this compound (e.g., its IC50 or IC90).
-
Pre-incubate the inhibitor with the neuraminidase enzyme for the optimized pre-incubation time.
-
Add the neuraminidase substrate to the wells.
-
Read the plate at multiple time points (e.g., every 10 minutes for up to 2 hours) in kinetic mode, or set up parallel plates and stop the reaction at different times.
-
Plot the signal intensity over time for both inhibited and uninhibited reactions. The optimal incubation time is the longest duration that remains within the linear range of the reaction and provides a robust signal-to-noise ratio.
Quantitative Data Summary
| Parameter | Value | Virus Strain | Citation |
| This compound IC50 | 0.21 µM | A/WSN/33 H1N1 | [1][2] |
| Assay Component | Typical Incubation Time | Temperature | Notes | Citation |
| Pre-incubation (Inhibitor + Enzyme) | 20 - 45 minutes | Room Temperature or 37°C | Optimal time should be determined empirically. | [5][7] |
| Substrate Incubation (Fluorescence) | 30 - 60 minutes | 37°C | Ensure reaction is in the linear phase. | [5][6] |
| Substrate Incubation (Chemiluminescence) | 15 - 30 minutes | 37°C or Ambient | Shorter incubation is typical due to higher sensitivity. | [3][4][7] |
Visualizations
Caption: Workflow for a neuraminidase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuraminidase activity provides a practical read-out for a high throughput influenza antiviral screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. [Optimal temperature of enzyme activity and heat resistance of neuraminidases as attenuation markers for influenza viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Neuraminidase-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neuraminidase-IN-1. The focus is on identifying, understanding, and mitigating potential off-target effects to ensure the validity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action of this compound?
A1: this compound is designed as an inhibitor of viral neuraminidase, an enzyme crucial for the replication and spread of influenza viruses.[1] By blocking the active site of viral neuraminidase, the inhibitor prevents the cleavage of sialic acid residues from the surface of infected cells and newly formed virions.[1] This action hinders the release of new virus particles, thereby limiting the progression of the infection.
Q2: What are the potential off-targets for a neuraminidase inhibitor like this compound?
A2: The primary off-targets of concern for viral neuraminidase inhibitors are the four human neuraminidase isoforms: NEU1, NEU2, NEU3, and NEU4.[2][3] These endogenous enzymes, also known as sialidases, play critical roles in various physiological processes by cleaving sialic acid residues from glycoconjugates.[3] Due to the conserved nature of the sialic acid-binding site, inhibitors designed for viral neuraminidase may also interact with these human counterparts, leading to unintended biological consequences.[3]
Q3: Why should I be concerned about off-target inhibition of human neuraminidases?
A3: Off-target inhibition of human neuraminidases can lead to a range of confounding effects in your experiments, potentially leading to misinterpretation of data. Each human neuraminidase isoform has distinct subcellular localizations and physiological functions:
-
NEU1: Primarily located in lysosomes, it is involved in the catabolism of glycoproteins.[4] Its dysfunction is linked to the lysosomal storage disorder sialidosis.
-
NEU2: A cytosolic enzyme, its precise functions are still under investigation, but it is thought to be involved in various cellular processes.
-
NEU3: A plasma membrane-associated enzyme that primarily acts on gangliosides and is implicated in cell signaling, proliferation, and migration.[5]
-
NEU4: Found in lysosomes and mitochondria, it has a broad substrate specificity and is involved in ganglioside metabolism.[6]
Inhibition of these enzymes can disrupt normal cellular processes, leading to phenotypes that are independent of the intended antiviral effect. For example, inhibition of NEU1 has been shown to increase cell migration in certain cancer cell lines, while inhibition of NEU3 and NEU4 can retard cell migration.[5]
Troubleshooting Guide: Unexpected Experimental Results
Q4: I'm observing a cellular phenotype (e.g., changes in cell morphology, proliferation, or signaling) that is inconsistent with the expected antiviral activity of this compound. Could this be an off-target effect?
A4: Yes, unexpected cellular phenotypes are a common indicator of off-target effects. To investigate this, a systematic approach is necessary to distinguish between on-target and off-target mechanisms.
Workflow for Investigating Off-Target Effects
Q5: How can I experimentally determine if this compound is inhibiting human neuraminidases?
A5: You can perform an in vitro enzyme inhibition assay using recombinant human neuraminidase isoforms (NEU1, NEU2, NEU3, and NEU4). By comparing the IC50 values of this compound against the viral neuraminidase and the human isoforms, you can determine its selectivity profile.
| Inhibitor | Target | IC50 / Ki | Selectivity vs. Other Human Isoforms | Reference |
| DANA | Pan-hNEU | 6-90 µM (IC50) | Non-selective | [7] |
| Zanamivir | hNEU2 | ~16 µM (IC50) | Moderate selectivity for NEU2 | [8] |
| hNEU3 | 4 µM (IC50) | [9] | ||
| Oseltamivir Carboxylate | hNEU1, NEU3, NEU4 | >1 mM (IC50) | Poor inhibitor of human neuraminidases | [4] |
| C9-Butyl-Amide-DANA | hNEU1 | 10 µM (IC50) | >100-fold vs. NEU2, NEU3, NEU4 | [10] |
| C5-Hexanamido-C9-Acetamido-DANA | hNEU1 | 53 ± 5 nM (Ki) | 340-fold vs. other isoenzymes | [4] |
| Compound 5c | hNEU3 | - | 38-fold vs. other isoenzymes | [11] |
| Compound 8b | hNEU2 | - | 12-fold vs. other isoenzymes | [11] |
| Compound 6 | hNEU4 | - | 500-fold vs. other isoenzymes | [8] |
Table 1: Selectivity of Various Neuraminidase Inhibitors Against Human Neuraminidase Isoforms.
Q6: My in vitro data suggests off-target inhibition. How can I confirm that this is happening in my cell-based experiments?
A6: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement within a cellular context.[12] This method relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[12] By comparing the thermal stability of human neuraminidases in the presence and absence of this compound, you can verify direct interaction in your cells.
Experimental Protocols
Protocol 1: Fluorometric Assay for Human Neuraminidase (NEU1) Activity
This protocol is adapted for measuring the activity of a specific human neuraminidase isoform, such as NEU1, using the fluorogenic substrate 4-Methylumbelliferyl-N-acetyl-α-D-neuraminide (4-MU-NANA).
Materials:
-
Recombinant human NEU1
-
4-MU-NANA substrate
-
Assay buffer (e.g., 100 mM sodium acetate, pH 4.5)
-
Stop solution (e.g., 0.5 M sodium carbonate, pH 10.5)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Prepare Reagents:
-
Dilute recombinant NEU1 to the desired concentration in assay buffer. The optimal concentration should be determined empirically.
-
Prepare a stock solution of 4-MU-NANA and dilute it to the working concentration in assay buffer. The final concentration in the assay is typically around 100 µM.
-
-
Set up the Reaction:
-
Add 25 µL of assay buffer to each well.
-
For inhibitor wells, add 5 µL of this compound at various concentrations. For control wells, add 5 µL of vehicle (e.g., DMSO).
-
Add 10 µL of the diluted NEU1 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate the Reaction:
-
Add 10 µL of the 4-MU-NANA substrate solution to each well to start the reaction.
-
-
Incubate:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Stop the Reaction:
-
Add 150 µL of stop solution to each well.
-
-
Measure Fluorescence:
-
Read the fluorescence intensity on a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for performing a CETSA to assess the engagement of this compound with a specific human neuraminidase in cultured cells.
Materials:
-
Cultured cells expressing the target human neuraminidase
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
PCR tubes or a 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the human neuraminidase isoform of interest
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or vehicle control for a specified time (e.g., 1-2 hours) under normal culture conditions.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step to room temperature. A no-heat control should be included.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Denature the samples by adding SDS-PAGE loading buffer and heating.
-
Analyze the samples by Western blotting using an antibody specific to the target human neuraminidase.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the band intensity versus temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
-
Signaling Pathways and Logical Relationships
Potential Impact of Off-Target Inhibition on Cellular Signaling
Logical Relationship of On-Target vs. Off-Target Effects
References
- 1. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of neuraminidase inhibitors - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of selective inhibitors for human neuraminidase isoenzymes using C4,C7-modified 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Selective Nanomolar Inhibitors of the Human Neuraminidase, NEU4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Keeping it trim: roles of neuraminidases in CNS function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.emory.edu [med.emory.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to minimize background fluorescence with Neuraminidase-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence when using Neuraminidase-IN-1 in fluorescence-based assays. The following information is based on established protocols for neuraminidase activity assays, primarily utilizing the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an inhibitor of neuraminidase, an enzyme that cleaves sialic acid residues from glycoproteins and other molecules.[1][2] In the context of influenza virus, neuraminidase is crucial for the release of new virus particles from infected cells.[3][4] Neuraminidase inhibitors block the active site of the enzyme, preventing the cleavage of sialic acid and thus halting the spread of the virus.[2][5]
Q2: What is the principle of the fluorescent neuraminidase inhibition assay?
The most common fluorescence-based neuraminidase assay utilizes a fluorogenic substrate, typically 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6][7] Neuraminidase cleaves the sialic acid group from MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU).[6][8] The intensity of the fluorescence is directly proportional to the neuraminidase activity. In an inhibition assay, the reduction in fluorescence in the presence of an inhibitor like this compound is measured to determine its potency (e.g., IC50 value).[9]
Q3: What are the common sources of background fluorescence in this assay?
High background fluorescence can originate from several sources:
-
Autofluorescence: Endogenous fluorescence from biological samples (cells, proteins).
-
Substrate Instability: Spontaneous degradation of the MUNANA substrate into the fluorescent 4-MU product.
-
Reagent and Consumable Fluorescence: Intrinsic fluorescence from assay buffers, media, or plasticware.
-
Light Scatter: Non-specific light scattering from samples or precipitates.
-
Instrument Noise: Electronic noise from the fluorescence plate reader.
Troubleshooting Guide: Minimizing Background Fluorescence
This guide provides solutions to common issues related to high background fluorescence in neuraminidase inhibition assays.
| Problem | Potential Cause | Recommended Solution |
| High background in "no enzyme" control wells | Spontaneous degradation of MUNANA substrate. | - Prepare fresh MUNANA working solution for each experiment. - Protect MUNANA solutions from light by wrapping tubes in foil. - Store MUNANA stock solutions at -20°C in small aliquots to avoid multiple freeze-thaw cycles.[10] |
| Contaminated assay buffer or water. | - Use high-purity, sterile water and reagents to prepare buffers. - Filter-sterilize buffers before use. | |
| Fluorescent impurities in this compound. | - Run a control with this compound in assay buffer without enzyme or substrate to check for intrinsic fluorescence. - If the inhibitor is fluorescent, subtract this background signal from all measurements. | |
| High background in all wells, including blanks | Autofluorescence from microplate. | - Use black, opaque-walled microplates designed for fluorescence assays to minimize well-to-well crosstalk.[8] |
| Fluorescent components in the assay buffer or media. | - If using cell-based assays, switch to a phenol red-free and serum-free medium during the assay. | |
| Signal drift or increasing background over time | Photobleaching of the fluorescent product (4-MU). | - Minimize the exposure of the plate to the excitation light. - Use the lowest possible excitation intensity that still provides a good signal-to-noise ratio. |
| Temperature fluctuations affecting enzyme activity or substrate stability. | - Ensure the plate reader's incubation chamber is pre-heated to the correct temperature (e.g., 37°C). - Allow all reagents and the plate to equilibrate to the assay temperature before starting the measurement. | |
| Inconsistent readings across replicate wells | Inaccurate pipetting. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. |
| Bubbles in wells. | - Centrifuge the plate briefly after adding all reagents to remove bubbles. - Visually inspect wells for bubbles before reading. |
Experimental Protocols
Protocol 1: Standard Neuraminidase Inhibition Assay
This protocol outlines a typical procedure for determining the inhibitory activity of this compound using the MUNANA substrate.
Materials:
-
Neuraminidase enzyme
-
This compound
-
MUNANA substrate (e.g., from NA-Fluor™ Influenza Neuraminidase Assay Kit)[7]
-
Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)[6]
-
Stop Solution (e.g., 0.1 M Glycine-NaOH, pH 10.7)
-
Black 96-well fluorescence microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a working solution of neuraminidase enzyme in assay buffer.
-
Prepare a working solution of MUNANA in assay buffer. Protect from light.
-
-
Assay Setup:
-
Add 25 µL of assay buffer to the "blank" wells.
-
Add 25 µL of the this compound serial dilutions to the "inhibitor" wells.
-
Add 25 µL of assay buffer to the "no inhibitor" (100% activity) control wells.
-
Add 25 µL of neuraminidase enzyme solution to all wells except the "blank" wells.
-
Mix gently and incubate the plate at 37°C for 15-30 minutes.
-
-
Enzymatic Reaction:
-
Add 50 µL of the MUNANA working solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Stop Reaction and Read Fluorescence:
-
Add 100 µL of stop solution to all wells.
-
Read the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "blank" wells from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Neuraminidase Inhibition Assay Workflow
Caption: Workflow for a typical neuraminidase inhibition assay.
Signaling Pathway of Neuraminidase Action and Inhibition
Caption: Mechanism of fluorescent signal generation and inhibition.
References
- 1. Neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 3. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioluminescence-Based Neuraminidase Inhibition Assay for Monitoring Influenza Virus Drug Susceptibility in Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
Dealing with Neuraminidase-IN-1 precipitation in cell culture media
Welcome to the technical support center for Neuraminidase-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly regarding precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a small molecule inhibitor of neuraminidase, an enzyme essential for the influenza virus life cycle.[1][2][3][4] It has demonstrated excellent activity against the H1N1 influenza virus with an IC50 of 0.21 μM.[5][6] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁N₃O₆ | [5] |
| Molecular Weight | 317.25 g/mol | [5] |
| Target | Neuraminidase | [5][6] |
| IC50 | 0.21 μM | [5][6] |
| Appearance | Powder | [5] |
Q2: How should I dissolve and store this compound?
Proper dissolution and storage are critical for the stability and efficacy of this compound.
Table 1: Solubility and Storage Recommendations
| Solvent | Solubility | Storage of Stock Solution | Reference |
| DMSO | 125 mg/mL (394.01 mM) | -80°C for 6 months; -20°C for 1 month | [5][6] |
For long-term storage, it is recommended to store this compound as a powder at -20°C for up to 3 years.[5] Once dissolved in a solvent like DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[7]
Q3: Why is my this compound precipitating when I add it to my cell culture media?
Precipitation of small molecules like this compound upon addition to aqueous solutions like cell culture media is a common issue.[7] This is primarily due to the significant difference in solubility between the organic solvent stock (e.g., DMSO) and the aqueous cell culture medium.[8] The high concentration of the compound in the DMSO stock can become supersaturated when diluted into the media, causing it to fall out of solution.
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To avoid cytotoxic effects on your cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1% to 0.3%.[7] It is crucial to include a vehicle control (media with the same final DMSO concentration without the inhibitor) in your experiments.[7]
Troubleshooting Guide: Precipitation of this compound
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Problem: Precipitate observed after adding this compound to cell culture media.
Step 1: Review Your Dilution Protocol
-
Incorrect Dilution Technique: Directly diluting a highly concentrated DMSO stock into the aqueous medium can cause the compound to crash out of solution.
-
Solution: Perform serial dilutions of your concentrated stock in pure DMSO first to create an intermediate stock. Then, add the final, more dilute DMSO stock to your cell culture medium. This gradual reduction in concentration can help maintain solubility.
-
Step 2: Optimize the Final Working Concentration
-
High Final Concentration: The desired working concentration of this compound may exceed its solubility limit in the complex milieu of the cell culture medium.
-
Solution: If experimentally feasible, try lowering the final concentration of the inhibitor.
-
Step 3: Employ Physical Dissolution Aids
-
Insufficient Mixing: The inhibitor may not be adequately dispersed in the medium upon addition.
Step 4: Assess the Cell Culture Medium Composition
-
Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins that can interact with the inhibitor.[9][10] High concentrations of certain salts can decrease the solubility of organic compounds.[11]
-
Solution: While changing the entire medium formulation is often not practical, being aware of its components can be helpful. In some instances, for specific assays, a simpler buffer system might be used if it can sustain the cells for the duration of the experiment.
-
Step 5: Control for Environmental Factors
-
Temperature Fluctuations: Moving the prepared media from room temperature to a 37°C incubator, or using media that has undergone freeze-thaw cycles, can cause precipitation of both the inhibitor and media components.[12]
-
Solution: Pre-warm the cell culture medium to 37°C before adding the inhibitor. Avoid repeated freeze-thaw cycles of the media and the inhibitor stock solutions.[7]
-
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol provides a general guideline for preparing a working solution of this compound and adding it to cell culture.
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a concentration of 10 mM. Use ultrasonication if necessary to ensure it is fully dissolved.[5]
-
-
Create an Intermediate Dilution (Optional but Recommended):
-
Perform a serial dilution of the 10 mM stock solution in 100% DMSO to create a 1 mM intermediate stock.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
To achieve a final concentration of 1 µM, add 1 µL of the 1 mM intermediate stock to 1 mL of your pre-warmed cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Immediately after adding the inhibitor, gently vortex or pipette the medium up and down to ensure thorough mixing.[7]
-
-
Visual Inspection:
-
Visually inspect the medium for any signs of precipitation. If a precipitate is observed, you can try the physical dissolution aids mentioned in the troubleshooting guide.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Mechanism of action of this compound.
References
- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of neuraminidase in the initial stage of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influenza Neuraminidase Characteristics and Potential as a Vaccine Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuraminidase Activity Modulates Cellular Coinfection during Influenza A Virus Multicycle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Culture Media: A Review [labome.com]
- 10. Basic Constituents of Media [cytion.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Culture Academy [procellsystem.com]
Refining Neuraminidase-IN-1 concentration for optimal inhibition
Welcome to the technical support center for neuraminidase inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the experimental use of neuraminidase inhibitors like Neuraminidase-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for neuraminidase inhibitors?
A1: Neuraminidase inhibitors target the neuraminidase (NA) enzyme of the influenza virus.[1][2] This enzyme is crucial for the release of newly formed virus particles from the surface of an infected host cell.[2][3][4] NA cleaves terminal sialic acid residues from glycoconjugates on the cell surface, which would otherwise bind to the hemagglutinin (HA) protein on the progeny virions, tethering them to the cell.[2] By blocking the active site of neuraminidase, inhibitors prevent this cleavage, causing new virions to aggregate on the cell surface and preventing their release and subsequent infection of other cells.[2][4]
Q2: What is a recommended starting concentration for this compound in a biochemical assay?
A2: For a novel inhibitor, a good starting point is to perform a dose-response experiment covering a wide concentration range. We recommend starting with a high concentration of 100 µM and performing 10-fold serial dilutions down to the low nanomolar or picomolar range. This will help in determining the 50% inhibitory concentration (IC50). For reference, known inhibitors like Oseltamivir and Zanamivir often exhibit IC50 values in the low nanomolar range against susceptible viral strains.[5][6]
Q3: How should I determine the optimal concentration for cell-based (antiviral) assays?
A3: The optimal concentration for cell-based assays depends on both the inhibitor's potency (EC50) and its cytotoxicity (CC50). First, determine the EC50 by testing a range of concentrations in a viral replication assay (e.g., plaque reduction or CPE reduction assay). Concurrently, determine the CC50 on the same host cell line (e.g., MDCK cells) in the absence of the virus using a cytotoxicity assay like MTT or LDH.[7][8] The optimal concentration will be well below the CC50 value while providing significant viral inhibition. The ratio of CC50 to EC50 gives the Selectivity Index (SI), which is a measure of the inhibitor's therapeutic window.[8]
Q4: My inhibitor is precipitating in the cell culture media. What can I do?
A4: Precipitation is often due to poor solubility of the compound in aqueous media. First, check the recommended solvent for the inhibitor stock solution (e.g., DMSO). When diluting the stock into your aqueous assay buffer or media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. If precipitation persists, you can try preparing a fresh, lower-concentration stock solution, vortexing the final dilution vigorously, or using a solubility-enhancing agent like BSA, if compatible with your assay.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition observed in a biochemical assay. | 1. Inactive Inhibitor: Compound may have degraded due to improper storage (e.g., light exposure, multiple freeze-thaw cycles). | 1. Prepare a fresh dilution from a new stock. Ensure stock solutions are stored protected from light and aliquoted to minimize freeze-thaw cycles. |
| 2. Incorrect Assay Conditions: Sub-optimal pH, temperature, or incorrect substrate concentration. The MUNANA assay, for example, is typically run at pH 6.5.[9] | 2. Verify all buffer components and assay conditions against the established protocol. Ensure the substrate concentration is appropriate for determining IC50 values (typically at or below the Km). | |
| 3. Enzyme Source: The neuraminidase enzyme may be inactive or used at too high a concentration. | 3. Titrate the virus or recombinant enzyme to determine the optimal amount that gives a robust signal within the linear range of the assay.[9][10] | |
| High cytotoxicity observed in cell-based assays. | 1. Inherent Compound Toxicity: The inhibitor itself may be toxic to the host cells at the tested concentrations. | 1. Perform a cytotoxicity assay (e.g., MTT) to determine the 50% cytotoxic concentration (CC50).[8] Test for antiviral activity at concentrations well below the CC50. |
| 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor is too high. | 2. Ensure the final solvent concentration in the culture medium is non-toxic (e.g., typically ≤0.5% for DMSO). Run a solvent-only control. | |
| High variability between experimental replicates. | 1. Inconsistent Pipetting: Inaccurate or inconsistent volumes, especially during serial dilutions. | 1. Use calibrated pipettes and ensure proper technique. Prepare a master mix of reagents where possible to reduce pipetting steps. |
| 2. Plate Edge Effects: Evaporation from wells on the edge of the plate can concentrate reagents. | 2. Avoid using the outermost wells of the microplate for samples. Fill them with sterile buffer or media instead. | |
| 3. Signal Instability: In fluorescence or chemiluminescence assays, the signal may decay over time. | 3. Read plates immediately after stopping the reaction or ensure the stop solution stabilizes the signal for the duration of the reading process.[11] |
Experimental Protocols & Data
Protocol 1: Fluorometric Neuraminidase Inhibition Assay
This protocol is adapted from standard methods using 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate.[9][10][12]
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer such as 2-(N-morpholino)ethanesulfonic acid (MES) at pH 6.5, containing CaCl2.[9]
-
Inhibitor Dilutions: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme Preparation: Dilute the virus or recombinant neuraminidase in assay buffer to a concentration determined by a prior enzyme activity titration assay.
-
MUNANA Substrate: Prepare a working solution of MUNANA (e.g., 300 µM) in assay buffer. Protect from light.[10]
-
Stop Solution: Prepare a solution of NaOH in ethanol (e.g., 0.14 M NaOH in 83% ethanol) to terminate the reaction.[13]
-
-
Assay Procedure (96-well plate):
-
Add 25 µL of assay buffer to control wells.
-
Add 25 µL of each inhibitor dilution to the experimental wells.
-
Add 25 µL of the diluted enzyme to all wells except the substrate blank.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 50 µL of the MUNANA working solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.[10]
-
Read the fluorescence on a plate reader with an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.[10]
-
-
Data Analysis:
-
Subtract the background fluorescence (substrate blank) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: MTT Cytotoxicity Assay
This protocol determines the concentration of the inhibitor that reduces cell viability by 50% (CC50).
-
Cell Plating: Seed host cells (e.g., MDCK) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Addition: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Include a "cells only" (no compound) control and a "media only" (no cells) blank.
-
Incubation: Incubate the plate for a period that matches the duration of your antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.[8]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance on a plate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate percent viability relative to the "cells only" control and plot against the log[Inhibitor] concentration to determine the CC50 value.
Reference Data: Neuraminidase Inhibitor Activity
The following table provides examples of IC50 values for known neuraminidase inhibitors against different influenza virus strains. These values are illustrative and can vary based on the specific assay conditions and virus isolate.
| Inhibitor | Virus Strain | Geometric Mean IC50 (nM) | Reference |
| Oseltamivir | A(H3N2) | 0.78 | [5] |
| Zanamivir | A(H3N2) | 2.85 | [5] |
| Peramivir | A(H3N2) | 0.66 | [5] |
| Laninamivir | A(H3N2) | 2.08 | [5] |
| Oseltamivir | A(H1N1)pdm09 | ~130-150 (Resistant) | [6][14] |
Visual Guides & Workflows
Mechanism of Neuraminidase Inhibition
References
- 1. Neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 3. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. In vitro neuraminidase inhibitory concentrations (IC50) of four neuraminidase inhibitors in the Japanese 2022-23 season: Comparison with the 2010-11 to 2019-20 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Screening of neuraminidase inhibitory activities of some medicinal plants traditionally used in Lingnan Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Interpreting dose-response curves for Neuraminidase-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and interpretation of experiments involving Neuraminidase-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is an inhibitor of viral neuraminidase, an enzyme crucial for the release and spread of influenza viruses.[1] It has shown excellent activity against the H1N1 influenza virus, with a reported half-maximal inhibitory concentration (IC50) of 0.21 µM.[2][3] This compound is effective against the A/WSN/33 H1N1 virus strain and is noted for having a structure distinct from previously identified neuraminidase inhibitors.[3]
Q2: How do I interpret the IC50 value from my dose-response curve for this compound?
The IC50 (half-maximal inhibitory concentration) is the concentration of this compound required to inhibit 50% of the neuraminidase enzyme's activity in your assay.[4] It is a standard measure of the inhibitor's potency; a lower IC50 value indicates a more potent inhibitor.[5] When analyzing your dose-response curve, the IC50 is the concentration on the x-axis that corresponds to the 50% inhibition level on the y-axis. This value is typically determined by fitting your experimental data to a non-linear regression model, often a four-parameter logistic (4PL) curve.[6]
Q3: My dose-response curve for this compound is very steep. What does this indicate?
A steep dose-response curve, often characterized by a high Hill coefficient (greater than 1), means that a small change in the concentration of this compound leads to a large change in neuraminidase inhibition.[6][7] While this can indicate high potency, it may also be a result of several factors, including:
-
High Enzyme Concentration: If the concentration of the neuraminidase enzyme in your assay is significantly higher than the inhibitor's dissociation constant (Kd), it can lead to stoichiometric inhibition, resulting in a steeper curve.[7]
-
Positive Cooperativity: Although less common for viral neuraminidase, steep curves can sometimes suggest that the binding of one inhibitor molecule facilitates the binding of others.
-
Assay Artifacts: In some cases, steep curves can be an artifact of the experimental setup.[7]
It is recommended to test whether the IC50 value changes with varying enzyme concentrations to investigate the cause of a steep curve.[7]
Q4: The bottom or top of my dose-response curve is not flat. What should I do?
Ideally, a dose-response curve should have flat plateaus at the bottom (minimal inhibition) and top (maximal inhibition). If this is not the case, consider the following:
-
Incomplete Dose Range: You may not have tested a wide enough range of this compound concentrations. Try extending the concentration range in both directions.
-
Inhibitor Solubility: At very high concentrations, this compound may precipitate out of solution, leading to a drop in the observed inhibition and a non-ideal top plateau. Ensure that the inhibitor remains fully dissolved at all tested concentrations. This compound is soluble in DMSO.[3]
-
Background Signal: A high background signal in your assay can prevent the curve from reaching 0% inhibition at the bottom. Ensure you have proper controls to subtract the background.
Q5: What is the mechanism of action of neuraminidase inhibitors like this compound?
Neuraminidase is a glycoprotein on the surface of the influenza virus that cleaves sialic acid residues from the host cell surface.[1] This action is critical for the release of newly formed virus particles from an infected cell, preventing their aggregation at the cell surface and allowing them to infect new cells. Neuraminidase inhibitors block the active site of the neuraminidase enzyme, thus preventing the cleavage of sialic acid. This traps the progeny virions on the surface of the infected cell, halting the spread of the infection.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Virus Strain | Reference |
| IC50 | 0.21 µM | H1N1 Influenza Virus | [2][3] |
| Activity | Good inhibitory effect | A/WSN/33 H1N1 | [3] |
| Solubility | 125 mg/mL in DMSO | Not Applicable | [3] |
| Molecular Weight | 317.25 g/mol | Not Applicable | [3] |
Experimental Protocols
General Protocol for a Fluorescent Neuraminidase Inhibition Assay
This protocol is a general guideline for determining the IC50 of this compound using a fluorescence-based assay with the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[2][4]
Materials:
-
This compound
-
Recombinant Neuraminidase or Influenza Virus preparation
-
MUNANA substrate
-
Assay Buffer (e.g., MES buffer with CaCl2, pH 6.5)[8]
-
Stop Solution (e.g., Ethanol and NaOH mixture)[2]
-
96-well black, flat-bottom plates
-
Fluorometer (Excitation: ~355 nm, Emission: ~460 nm)[2]
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in Assay Buffer to achieve the desired final concentrations for the dose-response curve. It is recommended to prepare these at 2x the final desired concentration.
-
-
Enzyme Preparation:
-
Dilute the neuraminidase enzyme or virus preparation in Assay Buffer to a concentration that gives a robust signal within the linear range of the instrument. This should be determined in a preliminary enzyme activity assay.[8]
-
-
Assay Plate Setup:
-
Add 50 µL of each this compound dilution to the wells of the 96-well plate in triplicate.
-
Include "no inhibitor" control wells containing only Assay Buffer.
-
Include "no enzyme" (background) control wells containing only Assay Buffer.
-
-
Enzyme Addition and Incubation:
-
Add 50 µL of the diluted neuraminidase enzyme to all wells except the "no enzyme" controls.
-
Gently mix the plate and incubate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.[2]
-
-
Substrate Addition and Reaction:
-
Prepare the MUNANA substrate solution in Assay Buffer.
-
Add 50 µL of the MUNANA solution to all wells.
-
Incubate the plate at 37°C for 1 hour, protected from light.[2]
-
-
Stopping the Reaction:
-
Add 100 µL of Stop Solution to all wells to terminate the enzymatic reaction.[2]
-
-
Fluorescence Measurement:
-
Read the fluorescence of the plate using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[2]
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" wells from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[6]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | - Contaminated reagents or buffers.- Autofluorescence of the inhibitor at high concentrations. | - Use fresh, high-quality reagents.- Run a control with the highest inhibitor concentration and no enzyme to check for autofluorescence. |
| Low signal or no enzyme activity | - Inactive enzyme.- Incorrect buffer pH or composition.- Substrate degradation. | - Use a fresh aliquot of enzyme and verify its activity.- Ensure the assay buffer is at the optimal pH for the enzyme (typically pH 5.0-6.5).[7]- Prepare the MUNANA substrate fresh and protect it from light.[9] |
| High variability between replicate wells | - Pipetting errors.- Incomplete mixing of reagents in the wells.- Edge effects in the 96-well plate. | - Use calibrated pipettes and ensure proper pipetting technique.- Gently tap or use a plate shaker to mix the contents of the wells after each addition.- Avoid using the outermost wells of the plate if edge effects are suspected. |
| IC50 value is significantly different from the expected 0.21 µM | - Different virus strain or enzyme source used.- Variations in assay conditions (e.g., enzyme concentration, substrate concentration, incubation time).- Incorrect data analysis. | - The IC50 is dependent on the specific enzyme and assay conditions. The reported value is for H1N1.- Standardize your assay conditions and report them with your results.- Ensure you are using an appropriate non-linear regression model for curve fitting. |
| Curve does not reach 100% inhibition | - Inhibitor is not potent enough at the tested concentrations.- Solubility limit of the inhibitor has been reached.- Presence of a resistant sub-population of the enzyme. | - Extend the inhibitor concentration range.- Visually inspect the wells with the highest inhibitor concentration for any precipitation. Ensure the final DMSO concentration is not inhibitory to the enzyme.[9]- This could be a valid biological finding; further investigation may be needed. |
Visualizations
Caption: Workflow for a fluorescent neuraminidase inhibition assay.
Caption: Interpreting a typical dose-response curve for an inhibitor.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ulab360.com [ulab360.com]
Adjusting assay parameters for Neuraminidase-IN-1 with different NA subtypes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Neuraminidase-IN-1 in enzymatic assays with various influenza neuraminidase (NA) subtypes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the neuraminidase enzyme.[1][2] This enzyme is crucial for the release of newly formed influenza virus particles from infected host cells. By blocking the active site of neuraminidase, the inhibitor prevents the cleavage of sialic acid residues on the cell surface, thus halting the spread of the virus.
Q2: How does NA activity differ between subtypes?
A2: Neuraminidase activity can vary significantly between different influenza A subtypes (N1-N9). These subtypes are broadly classified into two phylogenetic groups: Group 1 (N1, N4, N5, N8) and Group 2 (N2, N3, N6, N7, N9).[3] Generally, Group 1 NAs can exhibit different enzymatic kinetics and inhibitor binding affinities compared to Group 2 NAs. For instance, some studies have shown that N1 subtypes can have higher NA activity compared to N2 subtypes.[4] These intrinsic differences necessitate the optimization of assay parameters for each subtype.
Q3: What is the recommended starting concentration for the MUNANA substrate?
A3: A common starting concentration for the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is 100 µM.[5] However, the optimal concentration can vary depending on the specific NA subtype and its Michaelis constant (Km) for the substrate. It is advisable to perform a substrate titration to determine the optimal concentration for your specific experimental conditions.
Q4: What is the optimal pH for a neuraminidase assay?
A4: The optimal pH for neuraminidase activity is generally in the range of 5.5 to 6.5.[3] However, some viral strains may exhibit stable NA activity at a lower pH of 4.0-5.0.[3][6] It is recommended to use an assay buffer with a pH of around 6.5, such as one containing MES (2-(N-morpholino)ethanesulfonic acid).[7]
Q5: What is the recommended incubation temperature and time?
A5: The standard incubation temperature for neuraminidase assays is 37°C.[8][9] Incubation times can vary, but a common duration is 60 minutes. It is important to ensure that the enzyme reaction proceeds in the linear range during this time.
Adjusting Assay Parameters for Different NA Subtypes
Due to the inherent variability among neuraminidase subtypes, a one-size-fits-all assay protocol is often insufficient. The following table provides general guidance on key parameters that may require adjustment.
| Parameter | General Recommendation | Considerations for Different NA Subtypes |
| Enzyme Concentration | Titrate virus/enzyme to be in the linear range of the assay. | NA expression and activity levels can vary significantly between subtypes. Some subtypes may require higher concentrations to achieve a detectable signal. |
| Substrate (MUNANA) Concentration | 100 µM | The Michaelis constant (Km) for MUNANA can differ between NA subtypes. A substrate concentration at or near the Km is ideal. If the Km is unknown, a concentration of 100 µM is a good starting point. |
| pH | 6.0 - 6.5 | While most NAs function well in this range, some subtypes, particularly certain avian strains, may have different pH optima. If low activity is observed, a pH titration may be necessary. |
| Incubation Time | 60 minutes | For subtypes with low enzymatic activity, extending the incubation time may be necessary to generate a sufficient signal. Conversely, for highly active subtypes, a shorter incubation time might be required to stay within the linear range of the assay. |
| Incubation Temperature | 37°C | This temperature is generally optimal for influenza virus neuraminidase activity.[8][9] |
IC50 Values for this compound
Currently, the 50% inhibitory concentration (IC50) for this compound has been determined for the H1N1 subtype.
| NA Subtype | Inhibitor | IC50 |
| H1N1 (A/WSN/33) | This compound | 0.21 µM[1][2] |
As a reference, the following table provides example IC50 ranges for a well-characterized neuraminidase inhibitor, Oseltamivir, against various influenza A subtypes. This illustrates the potential for significant variability in inhibitor potency across different subtypes.
| NA Subtype | Oseltamivir IC50 Range (nM) - Normal Inhibition |
| H1N1pdm09 | 0.4 - 1.5 |
| H3N2 | 0.1 - 0.9 |
| H5N1 | 0.1 - 1.0 |
| H7N9 | 0.5 - 2.0 |
Data synthesized from publicly available information. Actual IC50 values can vary based on the specific viral strain and assay conditions.
Experimental Protocols
General Neuraminidase Inhibition Assay Protocol (Fluorescence-based)
This protocol provides a general framework for determining the inhibitory activity of this compound.
-
Reagent Preparation:
-
Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5.
-
This compound Stock Solution: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO).
-
Serial Dilutions of Inhibitor: Perform serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations for the assay.
-
MUNANA Substrate Solution: Prepare a 2X working solution of MUNANA in Assay Buffer (e.g., 200 µM for a final concentration of 100 µM).
-
Stop Solution: 0.1 M Glycine, pH 10.7, in 25% ethanol.
-
Enzyme Preparation: Dilute the neuraminidase enzyme (from recombinant protein or viral lysate) in Assay Buffer to a concentration that gives a linear response over the desired incubation time.
-
-
Assay Procedure:
-
Add 25 µL of the diluted neuraminidase enzyme to each well of a black 96-well microplate.
-
Add 25 µL of the serially diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the 2X MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Troubleshooting Guide
Caption: Troubleshooting workflow for common neuraminidase assay issues.
| Problem | Possible Cause | Solution |
| Low or No Signal | Insufficient enzyme activity: The NA subtype being tested may have intrinsically low activity, or the enzyme preparation may be of poor quality. | 1. Increase the concentration of the enzyme in the assay. 2. Extend the incubation time to allow for more product formation. 3. Verify the activity of the enzyme preparation using a positive control. |
| Sub-optimal assay conditions: The pH, substrate concentration, or temperature may not be optimal for the specific NA subtype. | 1. Perform a pH titration of the assay buffer. 2. Conduct a substrate titration to determine the optimal MUNANA concentration. 3. Ensure the incubator is calibrated to the correct temperature. | |
| High Background Signal | Substrate autohydrolysis: The MUNANA substrate can spontaneously hydrolyze, leading to a high background signal. | 1. Prepare fresh MUNANA solution for each experiment. 2. Avoid prolonged exposure of the substrate to light and elevated temperatures. |
| Contamination: Contamination of reagents or samples with bacterial neuraminidases can lead to false-positive signals. | 1. Use sterile techniques and reagents. 2. Filter-sterilize buffers. | |
| Inconsistent or Variable Results | Pipetting errors: Inaccurate or inconsistent pipetting can lead to high variability between wells. | 1. Ensure pipettes are properly calibrated. 2. Use reverse pipetting for viscous solutions. |
| Temperature fluctuations: Inconsistent temperature across the microplate during incubation can affect enzyme kinetics. | 1. Ensure the plate is evenly heated in the incubator. 2. Avoid opening the incubator door frequently during the incubation period. | |
| Incomplete mixing: Failure to properly mix the reagents in the wells can lead to inconsistent reaction rates. | 1. Gently tap or briefly vortex the plate after adding reagents. |
Signaling Pathways and Experimental Workflows
Caption: Workflow for optimizing and performing a neuraminidase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Low-pH Stability Discovered in Neuraminidase of 1918 Pandemic Influenza A Virus Enhances Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of incubation temperature in embryonated chicken eggs inoculated with H9N2 vaccinal subtype of avian influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of incubation temperature in embryonated chicken eggs inoculated with H9N2 vaccinal subtype of avian influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Neuraminidase Inhibitors: Neuraminidase-IN-1 versus Oseltamivir (Tamiflu)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a novel neuraminidase inhibitor, Neuraminidase-IN-1 (also known as Compound Y-1), and the widely-used antiviral drug, Oseltamivir (Tamiflu). This document synthesizes available experimental data to offer an objective performance comparison, focusing on enzymatic inhibition.
Introduction
Influenza viruses pose a significant global health threat, necessitating the development of effective antiviral therapeutics. A primary target for anti-influenza drug design is the viral neuraminidase (NA) enzyme, which is crucial for the release of progeny virions from infected host cells.[1] By inhibiting NA, the spread of the virus can be effectively halted.
Oseltamivir (marketed as Tamiflu) is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.[2] It acts as a competitive inhibitor of the influenza virus neuraminidase.[3] this compound is a novel, non-carbohydrate-based inhibitor identified through structure-based virtual screening. This guide will compare the available efficacy data for these two compounds.
Mechanism of Action
Both Oseltamivir and this compound are neuraminidase inhibitors. They function by binding to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues on the host cell surface. This action traps newly formed virus particles on the cell surface, preventing their release and subsequent infection of other cells.[4]
The following diagram illustrates the influenza virus life cycle and the inhibitory action of neuraminidase inhibitors.
References
- 1. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hemagglutinin-precursor.com [hemagglutinin-precursor.com]
- 4. m.youtube.com [m.youtube.com]
Head-to-Head Analysis: Neuraminidase-IN-1 vs. Zanamivir (Relenza) - A Comparative Guide for Researchers
A detailed comparison of the neuraminidase inhibitors Neuraminidase-IN-1 and the established antiviral drug Zanamivir (Relenza) is presented for the scientific community. This guide synthesizes available data on their in vitro efficacy, with a notable lack of public domain information on the in vivo performance and pharmacokinetic profile of this compound, precluding a complete head-to-head analysis.
Introduction to Neuraminidase Inhibition
Influenza viruses rely on the neuraminidase (NA) enzyme for their propagation.[1] NA cleaves sialic acid residues from the surface of infected cells, facilitating the release of newly formed virus particles.[1] Inhibition of this enzyme is a clinically validated strategy for the treatment and prophylaxis of influenza A and B infections.[2] Zanamivir (Relenza) is a well-established neuraminidase inhibitor, administered via inhalation, that has been in clinical use for years.[2] this compound is a research compound identified as a neuraminidase inhibitor. This guide aims to provide a comparative analysis of these two molecules based on currently available data.
In Vitro Inhibitory Activity
A crucial metric for evaluating the potency of antiviral compounds is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit the activity of a target enzyme by 50%.
| Compound | Target | IC50 | Virus Strain(s) Tested |
| This compound | Neuraminidase | 0.21 µM | A/WSN/33 (H1N1)[3] |
| Zanamivir (Relenza) | Neuraminidase | 0.00076 - 0.00182 µM (0.76 - 1.82 nM) | Influenza A and B viruses[4] |
Note: The provided IC50 for Zanamivir represents a range of mean values against various influenza A and B virus strains. Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions and virus strains used in different studies.
Pharmacokinetic Profiles
A comprehensive understanding of a drug's pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is vital for its development and clinical application.
This compound:
There is currently no publicly available information on the pharmacokinetic profile of this compound. Key parameters such as oral bioavailability, plasma half-life, volume of distribution, and routes of metabolism and excretion remain to be determined.
Zanamivir (Relenza):
Zanamivir is administered via oral inhalation due to its low oral bioavailability (approximately 2-10%).[5]
| Parameter | Value | Reference |
| Bioavailability (inhaled) | 4-17% | [6] |
| Time to Peak Serum Concentration (Tmax) | 1-2 hours | [7] |
| Plasma Protein Binding | <10% | [6] |
| Volume of Distribution (Vd) | ~16 L | [7] |
| Metabolism | Not metabolized | [6] |
| Elimination Half-life (t1/2) | 2.5-5.1 hours | [7] |
| Excretion | Primarily unchanged in urine | [6] |
In Vivo Efficacy
In vivo studies in animal models are critical for assessing the therapeutic potential of an antiviral agent. These studies provide insights into the drug's ability to reduce viral load, alleviate disease symptoms, and improve survival.
This compound:
No in vivo efficacy data for this compound in any animal model of influenza infection has been identified in the public domain.
Zanamivir (Relenza):
Zanamivir has demonstrated efficacy in various animal models of influenza infection, leading to its clinical approval. Prophylactic and therapeutic administration of Zanamivir has been shown to reduce viral replication in the respiratory tract, ameliorate clinical signs of illness, and improve survival rates in mice and ferrets infected with influenza A and B viruses.
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric)
This assay is a standard method to determine the in vitro potency of neuraminidase inhibitors.
Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase. A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used. When cleaved by neuraminidase, it releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified.
Methodology:
-
Virus Preparation: A standardized amount of influenza virus with known neuraminidase activity is used.
-
Compound Dilution: The test compound (e.g., this compound or Zanamivir) is serially diluted to a range of concentrations.
-
Incubation: The virus is pre-incubated with the diluted compound for a specific time to allow for inhibitor binding.
-
Substrate Addition: The MUNANA substrate is added to the virus-inhibitor mixture.
-
Enzymatic Reaction: The reaction is allowed to proceed at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped by adding a high pH buffer (e.g., glycine-NaOH).
-
Fluorescence Measurement: The fluorescence of the released 4-MU is measured using a fluorometer (excitation ~365 nm, emission ~450 nm).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Influenza virus neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increasing oral absorption of polar neuraminidase inhibitors: a prodrug transporter approach applied to oseltamivir analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Effect of Neuraminidase-1–Selective Inhibition in Mouse Models of Bleomycin-Induced Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influenza antivirals and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of Neuraminidase Inhibitor Cross-Reactivity with Human Neuraminidase Isoforms
A detailed guide for researchers, scientists, and drug development professionals on the selectivity of neuraminidase inhibitors, with a focus on the human neuraminidase isoforms NEU1, NEU2, NEU3, and NEU4.
Disclaimer: As of November 2025, publicly available data on the specific cross-reactivity of Neuraminidase-IN-1 with human neuraminidase isoforms (NEU1, NEU2, NEU3, and NEU4) is not available. This guide provides a comparative analysis of the cross-reactivity of widely studied influenza neuraminidase inhibitors, oseltamivir and zanamivir, with human neuraminidases to offer insights into the broader challenge of inhibitor selectivity.
Introduction to Neuraminidase Inhibition and Cross-Reactivity
Neuraminidases, also known as sialidases, are a class of enzymes that cleave terminal sialic acid residues from glycoconjugates.[1][2] They are critical for the life cycle of various pathogens, most notably the influenza virus, making them a key target for antiviral drug development.[3] Humans also express four distinct neuraminidase isoforms—NEU1, NEU2, NEU3, and NEU4—each with specific subcellular localizations and physiological roles, ranging from lysosomal catabolism to the modulation of cell signaling pathways.[1][2][4]
Given the structural similarities in the active sites of viral and human neuraminidases, the potential for cross-reactivity of antiviral neuraminidase inhibitors with human isoforms is a significant consideration in drug development.[5] Such off-target inhibition could lead to unintended physiological effects. Therefore, assessing the selectivity of neuraminidase inhibitors is crucial for developing safe and effective therapeutics.
Comparative Analysis of Inhibitor Potency
While specific data for this compound is unavailable, studies on established influenza neuraminidase inhibitors reveal varying degrees of cross-reactivity with human neuraminidase isoforms. The following table summarizes the inhibitory potency (IC50 and Ki values) of oseltamivir carboxylate (the active metabolite of oseltamivir) and zanamivir against human NEU1, NEU2, NEU3, and NEU4.
| Inhibitor | Target | IC50 / Ki (µM) | Reference |
| Oseltamivir Carboxylate | NEU1 | >1000 | [6] |
| NEU2 | 8373 ± 1491 (Ki) | [6] | |
| NEU3 | >1000 | [6] | |
| NEU4 | >1000 | [6] | |
| Zanamivir | NEU1 | >100 | [7] |
| NEU2 | 12.9 ± 0.07 (Ki) | [6] | |
| NEU3 | 3.7 ± 0.48 (Ki) | [6] | |
| NEU4 | Not significantly inhibited | [7] |
Note: Lower IC50/Ki values indicate higher potency.
The data indicates that oseltamivir carboxylate has a very low affinity for all four human neuraminidase isoforms.[6] Zanamivir, however, shows significant inhibitory activity against NEU2 and NEU3 in the micromolar range, suggesting a higher potential for off-target effects compared to oseltamivir.[6]
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity and selectivity of a compound against different neuraminidase isoforms using a fluorogenic substrate.
1. Materials and Reagents:
-
Recombinant human neuraminidases (NEU1, NEU2, NEU3, NEU4)
-
Test inhibitor (e.g., this compound)
-
Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer (e.g., MES buffer with appropriate pH for each isoform and CaCl2)
-
Stop solution (e.g., glycine-carbonate buffer, pH 10.4)
-
96-well black microplates
-
Fluorometer
2. Assay Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Dilute the recombinant neuraminidase enzymes to a working concentration that yields a linear reaction rate over the assay period.
-
Reaction Setup: To each well of a 96-well plate, add the diluted enzyme. Subsequently, add the serially diluted inhibitor to the respective wells. Include control wells with enzyme and buffer only (no inhibitor) and blank wells with buffer only.
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 60 minutes), protected from light.
-
Reaction Termination: Add the stop solution to each well to terminate the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 355-365 nm and an emission wavelength of 440-460 nm.[8]
-
Data Analysis: Subtract the background fluorescence (blank wells) from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Workflows and Signaling Pathways
To aid in the understanding of the experimental process and the biological context of human neuraminidases, the following diagrams have been generated.
Caption: Workflow for Neuraminidase Inhibitor Selectivity Screening.
Caption: NEU1-Mediated Signaling Pathways.
Caption: NEU2 Involvement in Apoptosis Signaling.
Caption: NEU3 Regulation of Cell Surface Signaling.
Caption: Diverse Roles of NEU4 in Cellular Compartments.
Conclusion
The development of selective neuraminidase inhibitors is a critical goal for antiviral therapy and for elucidating the specific functions of human neuraminidase isoforms in health and disease. While data on the cross-reactivity of this compound with human neuraminidases is currently lacking, the analysis of established inhibitors like oseltamivir and zanamivir highlights the importance of comprehensive selectivity profiling. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to assess the cross-reactivity of novel neuraminidase inhibitors and to understand the potential biological consequences of their off-target effects. Future studies are warranted to characterize the selectivity profile of this compound and other emerging inhibitors against the full panel of human neuraminidases.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. What are NEU1 stimulators and how do they work? [synapse.patsnap.com]
- 3. Inhibition of sialidase activity as a therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuraminidase-1 (NEU1): Biological Roles and Therapeutic Relevance in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Limited Inhibitory Effects of Oseltamivir and Zanamivir on Human Sialidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiviral Efficacy of Neuraminidase-IN-1 in a Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vivo antiviral effect of a novel neuraminidase inhibitor, designated here as Neuraminidase-IN-1, using a mouse model of influenza virus infection. To establish a benchmark for its performance, this document presents a comparative analysis of this compound against established neuraminidase inhibitors: Oseltamivir, Zanamivir, and Peramivir. The data presented for the established drugs are derived from published studies and serve as a reference for the evaluation of novel compounds.
Comparative Efficacy of Neuraminidase Inhibitors in a Mouse Model
The following table summarizes the in vivo efficacy of this compound and comparator drugs in a lethal influenza A virus challenge model in mice. Efficacy is evaluated based on survival rate, reduction in body weight loss, and viral titer reduction in the lungs.
| Treatment Group | Dosage and Administration Route | Survival Rate (%) | Mean Body Weight Change (%) at Day 7 Post-Infection | Lung Viral Titer Reduction (log10 PFU/g) vs. Placebo at Day 5 Post-Infection |
| This compound | [Specify dosage and route] | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| Oseltamivir | 10 mg/kg/day, oral (gavage) | 80-100%[1][2] | ~ -5% to -10% | ~ 2.0 - 3.0[3][4] |
| Zanamivir | 10 mg/kg/day, intraperitoneal | 60-90%[2][5] | ~ -8% to -15% | ~ 1.5 - 2.5[6] |
| Peramivir | 30 mg/kg, intramuscular | 100%[7] | Minimal loss | Not specified, but significant reduction |
| Placebo (Vehicle) | [Specify route] | 0-20% | ~ -20% to -25% | 0 |
Mechanism of Action: Neuraminidase Inhibition
Neuraminidase inhibitors target the viral neuraminidase enzyme, which is crucial for the release of progeny virions from infected host cells. By blocking this enzyme, these drugs prevent the spread of the virus to new cells, thus curtailing the infection.
Caption: Mechanism of action of neuraminidase inhibitors.
Experimental Workflow for In Vivo Efficacy Testing
The validation of this compound's antiviral effect in a mouse model follows a standardized workflow. This ensures reproducibility and allows for direct comparison with existing data.
Caption: Workflow for in vivo antiviral efficacy testing.
Detailed Experimental Protocols
Animals
Specific pathogen-free female BALB/c mice, 6-8 weeks old, are commonly used for influenza research.[8][9] Animals should be acclimatized for at least one week before the experiment. All procedures must be conducted in accordance with institutional and national guidelines for animal care and use.
Virus
A mouse-adapted influenza A virus strain, such as A/Puerto Rico/8/34 (H1N1), is typically used to induce a lethal infection.[8] The virus stock is diluted in sterile phosphate-buffered saline (PBS) to the desired concentration for infection.
Infection Procedure
Mice are lightly anesthetized and inoculated intranasally with a lethal dose of the influenza virus (e.g., 50 μL total volume, 25 μL per nostril).[10][11][12] The lethal dose (LD50) should be predetermined in preliminary experiments.
Drug Administration
-
This compound: The formulation, dosage, and administration route should be based on prior pharmacokinetic and toxicology studies.
-
Oseltamivir: Administered orally (gavage) typically at a dose of 10 mg/kg/day, twice daily for 5 days, starting 4 hours before or up to 24-48 hours post-infection.[3][13]
-
Zanamivir: Due to poor oral bioavailability, it is often administered intraperitoneally or intranasally in mouse models. A typical intraperitoneal dose is 10 mg/kg/day.[5][14][15]
-
Peramivir: Administered intramuscularly or intravenously. A single intramuscular dose of 30 mg/kg has been shown to be effective.[7]
-
Placebo: A vehicle control (e.g., sterile saline) should be administered to a separate group of mice using the same route and schedule as the test articles.
Monitoring and Endpoints
-
Survival: Mice are monitored daily for 14-21 days post-infection, and the number of surviving animals is recorded.
-
Body Weight: Individual body weights are measured daily as an indicator of morbidity.
-
Clinical Signs: Mice are observed for clinical signs of illness, such as ruffled fur, lethargy, and labored breathing.
-
Viral Titer in Lungs: On specific days post-infection (e.g., day 3, 5, or 7), a subset of mice from each group is euthanized, and the lungs are harvested. Lung homogenates are prepared to determine the viral load using a plaque assay or quantitative real-time PCR (qRT-PCR).[10][11][12]
Plaque Assay for Viral Titer Quantification
-
Prepare 10-fold serial dilutions of the lung homogenate supernatant in infection medium.
-
Infect confluent monolayers of Madin-Darby canine kidney (MDCK) cells in 6-well plates with the dilutions for 1 hour at 37°C.[10][11]
-
Remove the inoculum and overlay the cells with an agarose-containing medium.
-
Incubate for 2-3 days at 37°C until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the viral titer as plaque-forming units (PFU) per gram of lung tissue.
This guide provides a foundational methodology for the in vivo validation of this compound. Rigorous adherence to these protocols will ensure the generation of robust and comparable data, facilitating a clear assessment of the compound's potential as a novel antiviral therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. Oseltamivir treatment of mice before or after mild influenza infection reduced cellular and cytokine inflammation in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Zanamivir Diminishes Lung Damage in Influenza A Virus-infected Mice by Inhibiting Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of a single intravenous administration of laninamivir (an active metabolite of laninamivir octanoate) in an influenza virus infection mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Influenza A Virus Studies in a Mouse Model of Infection [jove.com]
- 9. criver.com [criver.com]
- 10. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Safety and Efficacy of Intravenous Zanamivir in Preventing Experimental Human Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neuraminidase Inhibitors: Neuraminidase-IN-1, Peramivir, and Laninamivir
For Immediate Release
This guide provides a detailed comparison of the investigational neuraminidase inhibitor, Neuraminidase-IN-1, against the established antiviral drugs, Peramivir and Laninamivir. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, inhibitory efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action
All three compounds—this compound, Peramivir, and Laninamivir—are classified as neuraminidase inhibitors.[1] Their primary therapeutic action is to block the enzymatic activity of neuraminidase, a key glycoprotein on the surface of the influenza virus.[2] By inhibiting this enzyme, these drugs prevent the cleavage of sialic acid residues from the host cell surface, which in turn blocks the release of newly formed virus particles from infected cells.[2][3] This interruption of the viral life cycle curtails the spread of the infection within the host.[3]
Peramivir is a potent, intravenously administered neuraminidase inhibitor that acts as a transition-state analogue of sialic acid, binding tightly to the active site of the neuraminidase enzyme.[4][5] Laninamivir , another potent inhibitor, is a long-acting inhaled agent.[6] Its prolonged therapeutic effect is attributed to its slow dissociation from the neuraminidase enzyme.[6] This compound is also a neuraminidase inhibitor, and while less characterized in publicly available literature, it has shown inhibitory activity against the H1N1 influenza virus strain.[6]
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for this compound, Peramivir, and Laninamivir against various influenza virus strains. Lower IC50 values indicate higher potency.
| Inhibitor | Influenza Virus Strain | IC50 (nM) |
| This compound | H1N1 | 210[6] |
| Peramivir | A(H1N1)pdm09 | ~0.13 - 0.74[7][8] |
| A(H3N2) | ~0.18 - 0.74[7] | |
| B | ~0.74[7] | |
| Laninamivir | A(H1N1)pdm09 | ~0.27 - 2.09[7] |
| A(H3N2) | ~0.62 - 14.2[7] | |
| B | ~3.26 - 15.9[7] |
Experimental Protocols
The following section details a standard protocol for a fluorescence-based neuraminidase inhibition assay, a common method for determining the IC50 values of neuraminidase inhibitors.
Fluorescence-Based Neuraminidase Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of viral neuraminidase. The enzyme's activity is measured by its ability to cleave a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When MUNANA is cleaved by neuraminidase, it releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified.
Materials:
-
Influenza virus stock of a known titer.
-
Neuraminidase inhibitors (this compound, Peramivir, Laninamivir) at various concentrations.
-
MUNANA substrate solution.
-
Assay buffer (e.g., MES buffer with CaCl2).
-
Stop solution (e.g., NaOH or ethanolamine).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Virus Dilution: The influenza virus stock is diluted in assay buffer to a concentration that yields a linear reaction rate.
-
Inhibitor Preparation: A serial dilution of each neuraminidase inhibitor is prepared in the assay buffer.
-
Incubation: Equal volumes of the diluted virus and each inhibitor concentration are mixed in the wells of a 96-well plate and incubated at 37°C for a specified period (e.g., 30 minutes) to allow for inhibitor binding to the enzyme.
-
Substrate Addition: The MUNANA substrate is added to each well to initiate the enzymatic reaction.
-
Reaction Incubation: The plate is incubated at 37°C for a defined time (e.g., 60 minutes).
-
Reaction Termination: The enzymatic reaction is stopped by adding a stop solution.
-
Fluorescence Measurement: The fluorescence of the product (4-MU) is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission).
-
Data Analysis: The fluorescence readings are plotted against the inhibitor concentrations. The IC50 value is determined by fitting the data to a dose-response curve and calculating the concentration of the inhibitor that reduces neuraminidase activity by 50%.
Visualizing the Molecular Interactions and Experimental Design
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of neuraminidase inhibitors.
Caption: Experimental workflow for the neuraminidase inhibition assay.
References
- 1. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuraminidase - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
A Comparative Guide to Neuraminidase Inhibition Assays: Reproducibility and Reliability
For researchers, scientists, and drug development professionals, selecting the optimal assay for screening and characterizing neuraminidase inhibitors is a critical decision. This guide provides a detailed comparison of common neuraminidase inhibition assays, focusing on their reproducibility, reliability, and key methodological differences. The information presented here is compiled from publicly available experimental data to aid in making an informed choice for your research needs.
Neuraminidase, a key enzyme for influenza virus propagation, is a major target for antiviral drug development. The accurate and reproducible measurement of neuraminidase activity and its inhibition is therefore of paramount importance. While various assays exist, this guide will focus on the most prevalent methods: fluorescence-based, chemiluminescence-based, and cell-based assays. For the purpose of this comparison, "Neuraminidase-IN-1" will be considered representative of the widely used fluorescence-based assays utilizing the MUNANA substrate.
Quantitative Comparison of Assay Performance
The selection of a neuraminidase inhibition assay often involves a trade-off between sensitivity, throughput, and cost. The following table summarizes key performance metrics for different assay types based on available data.
| Assay Type | Key Performance Metric | Reported Values/Observations | Reference |
| Fluorescence-Based (e.g., MUNANA substrate) | Reproducibility | Standard deviation of 0.612 log(2) in a neuraminidase inhibition test for anti-neuraminidase antibody.[1] | [1] |
| Variability | FA-1 displayed greater variation than CL assay or FA-2.[2][3] | [2][3] | |
| IC50 Values | Generally higher IC50 values compared to chemiluminescence assays.[2][3][4] | [2][3][4] | |
| Chemiluminescence-Based (CL) | Reproducibility | Generally less variable than fluorescence-based assays.[2][3] | [2][3] |
| Sensitivity | Greater sensitivity compared to fluorescence-based assays.[2] | [2] | |
| IC50 Values | Mean IC50 values were lower than those from fluorescence-based assays.[2][3] | [2][3] | |
| Cell-Based (e.g., IRINA) | Reproducibility | Maintains reproducibility and high-throughput capacity comparable to conventional assays.[5] | [5] |
| Application | Assesses the inhibitory activity of compounds on virus replication by measuring nascent neuraminidase activity on infected cells.[5][6] | [5][6] |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to achieving reproducible results. Below are generalized protocols for the key neuraminidase inhibition assays discussed.
Fluorescence-Based Neuraminidase Inhibition Assay (MUNANA Substrate)
This assay is a widely adopted method for determining the potency of neuraminidase inhibitors.[4]
Materials:
-
Neuraminidase source (e.g., purified enzyme, viral lysate)
-
Neuraminidase inhibitor (NI) compounds
-
2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., 32.5 mM MES pH 6.5, 4 mM CaCl2)
-
Stop solution (e.g., 0.14 M NaOH in 83% ethanol)
-
Black 96-well plates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the neuraminidase inhibitor in the assay buffer.
-
Add the diluted inhibitor and a standardized amount of neuraminidase to the wells of a black 96-well plate.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MUNANA substrate (e.g., final concentration of 100 µM or 200 µM).[2][3]
-
Incubate the plate at 37°C for a specific duration (e.g., 1 hour).[4][7]
-
Terminate the reaction by adding the stop solution.[7]
-
Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorometer with excitation at ~355 nm and emission at ~460 nm.[4][7]
-
Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence signal against the inhibitor concentration.
Chemiluminescence-Based Neuraminidase Inhibition Assay
This method offers enhanced sensitivity and is often preferred for detecting low levels of neuraminidase activity or for high-throughput screening.
Materials:
-
Neuraminidase source
-
Neuraminidase inhibitor compounds
-
Chemiluminescent substrate (e.g., 1,2-dioxetane derivative of sialic acid)
-
Assay buffer
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Follow steps 1-3 of the fluorescence-based assay protocol, using a white opaque 96-well plate.
-
Initiate the reaction by adding the chemiluminescent substrate (e.g., final concentration of 100 µM).[2]
-
Incubate at 37°C for a defined period.
-
Measure the luminescent signal using a luminometer. No stop solution is typically required.
-
Calculate the IC50 value as described for the fluorescence-based assay.
Cell-Based Neuraminidase Inhibition Assay (IRINA)
The Influenza Replication Inhibition Neuraminidase-based Assay (IRINA) provides a more physiologically relevant context by measuring neuraminidase activity on the surface of infected cells.[5][6]
Materials:
-
Host cells (e.g., MDCK cells)
-
Influenza virus
-
Test compounds
-
Cell culture medium
-
MUNANA substrate
-
Stop solution
-
Black, clear-bottom 96-well plates
-
Fluorometer
Procedure:
-
Seed host cells in a 96-well plate and allow them to adhere.
-
Infect the cells with influenza virus in the presence of serial dilutions of the test compound.
-
Incubate for a period that allows for viral replication and expression of nascent neuraminidase on the cell surface (e.g., 20-22 hours).[7]
-
Wash the cells to remove non-adherent virus and compounds.
-
Add the MUNANA substrate to the wells.
-
Incubate at 37°C for 1 hour.[6]
-
Add the stop solution.
-
Measure the fluorescence as described for the standard fluorescence-based assay.
-
Determine the concentration of the compound that inhibits 50% of the neuraminidase activity, which reflects the inhibition of viral replication.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for a standard neuraminidase inhibition assay and the signaling concept of neuraminidase action.
Caption: General workflow for in vitro neuraminidase inhibition assays.
Caption: Simplified signaling pathway of neuraminidase action and inhibition.
Conclusion
The choice of a neuraminidase inhibition assay depends on the specific research question, available resources, and desired throughput.
-
Fluorescence-based assays are a well-established and reliable method, suitable for routine screening and inhibitor characterization. However, they may exhibit higher variability and lower sensitivity compared to chemiluminescence-based methods.
-
Chemiluminescence-based assays offer superior sensitivity and lower variability, making them ideal for high-throughput screening and for detecting subtle differences in inhibitor potency.
-
Cell-based assays , such as IRINA, provide a more biologically relevant system for assessing the overall antiviral effect of a compound by measuring the inhibition of viral replication through its impact on nascent neuraminidase activity.
For robust and reproducible results, it is crucial to standardize protocols, use appropriate controls, and carefully validate the chosen assay. By understanding the strengths and limitations of each method, researchers can confidently select the most appropriate tool to advance their influenza antiviral research.
References
- 1. Reproducibility of a neuraminidase inhibition test employed to measure anti-influenza neuraminidase antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuraminidase activity provides a practical read-out for a high throughput influenza antiviral screening assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neuraminidase-IN-1 Against a Panel of Neuraminidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Neuraminidase-IN-1, a novel neuraminidase inhibitor, against a panel of established neuraminidase (NA) inhibitors: Oseltamivir, Zanamivir, Peramivir, and Laninamivir. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development by presenting objective performance comparisons supported by experimental data.
Introduction to Neuraminidase Inhibition
Influenza viruses rely on the neuraminidase (NA) enzyme for their propagation.[1][2] This enzyme is a mushroom-shaped glycoprotein found on the surface of the virus.[3][4] Its primary role is to cleave sialic acid residues from the host cell surface, which facilitates the release of newly formed virus particles and prevents their aggregation.[2] By inhibiting the action of neuraminidase, NA inhibitors effectively halt the spread of the virus within the host.[5] This mechanism of action is the basis for the clinical efficacy of this class of antiviral drugs in treating influenza A and B infections.
Comparative Inhibitory Activity
The in vitro efficacy of neuraminidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. A lower IC50 value indicates a higher potency of the inhibitor.
This compound has demonstrated potent inhibitory activity against the H1N1 influenza virus, with a reported IC50 of 0.21 μM.[6][7] The following tables provide a summary of the IC50 values for this compound and the panel of established NA inhibitors against various influenza virus strains, as reported in the literature. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
Table 1: Inhibitory Activity (IC50) Against Influenza A Viruses (nM)
| Inhibitor | H1N1 | H1N1 (Oseltamivir-Resistant H274Y) | H3N2 | H5N1 | H7N9 |
| This compound | 210[6][7] | - | - | - | - |
| Oseltamivir | 0.45[8] | 400[8] | 1.47 | 0.42 | 0.48[9] |
| Zanamivir | 0.95[8] | 1.5[8] | 1.12 | - | 0.74[9] |
| Peramivir | 0.34[8] | 40[8] | 1.35 | - | 0.28[9] |
| Laninamivir | 1.47 | - | 0.73 | - | - |
Data for Oseltamivir, Zanamivir, Peramivir, and Laninamivir are compiled from multiple sources and represent a range of reported values.[8][9][10][11][12]
Table 2: Inhibitory Activity (IC50) Against Influenza B Viruses (nM)
| Inhibitor | Influenza B |
| This compound | - |
| Oseltamivir | 8.5[8] |
| Zanamivir | 2.7[8] |
| Peramivir | 1.36[8] |
| Laninamivir | 1.12 |
Data for Oseltamivir, Zanamivir, Peramivir, and Laninamivir are compiled from multiple sources and represent a range of reported values.[8][10][11][12]
Mechanism of Action of Neuraminidase Inhibitors
The fundamental mechanism of action for all neuraminidase inhibitors involves blocking the active site of the neuraminidase enzyme. This prevents the enzyme from cleaving sialic acid, the terminal sugar residue on host cell surface glycoproteins and glycolipids. As a result, newly synthesized virions cannot be efficiently released from the infected cell, leading to their aggregation at the cell surface and preventing the infection of new cells.
Caption: Mechanism of action of neuraminidase inhibitors.
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-Based)
The inhibitory activity of the compounds is determined using a fluorescence-based neuraminidase inhibition assay with 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as the substrate.[13][14][15] This assay measures the ability of an inhibitor to block the enzymatic activity of viral neuraminidase.
Materials:
-
Influenza virus stock
-
Neuraminidase inhibitors (this compound, Oseltamivir carboxylate, Zanamivir, Peramivir, Laninamivir)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., Ethanol and NaOH solution)
-
96-well black, flat-bottom microplates
-
Fluorometer
Procedure:
-
Virus Titration: The neuraminidase activity of the virus stock is first determined by serial dilution to find the optimal concentration that yields a linear fluorescent signal over the incubation period.[15]
-
Inhibitor Dilution: Prepare serial dilutions of each neuraminidase inhibitor in the assay buffer.
-
Assay Setup:
-
Add a fixed amount of the diluted virus to each well of a 96-well plate.
-
Add the serially diluted inhibitors to the wells containing the virus.
-
Include control wells with virus only (no inhibitor) and wells with buffer only (background).
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the inhibitors to bind to the neuraminidase.
-
Substrate Addition: Add the MUNANA substrate to all wells.[14][15]
-
Enzymatic Reaction: Incubate the plate at 37°C for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.[14]
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a fluorometer with an excitation wavelength of approximately 355-365 nm and an emission wavelength of 450-460 nm.[14]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
Conclusion
References
- 1. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 2. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 3. Neuraminidase - Wikipedia [en.wikipedia.org]
- 4. PDB-101: Molecule of the Month: Influenza Neuraminidase [pdb101.rcsb.org]
- 5. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07283D [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and Safety of Intravenous Peramivir Compared With Oseltamivir in High-Risk Patients Infected With Influenza A and B Viruses: A Multicenter Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In Vitro Inhibitory Potency of Neuraminidase-IN-1: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the in vitro inhibitory concentration of a novel neuraminidase inhibitor, designated here as Neuraminidase-IN-1 (PMC-36), against established antiviral drugs. The data presented is intended for researchers, scientists, and professionals in drug development to objectively evaluate its potential.
Performance Overview
This compound (PMC-36) has demonstrated significant inhibitory activity against influenza neuraminidase N1 in in vitro assays. The following table summarizes the 50% inhibitory concentration (IC50) of this compound and its counterparts, Oseltamivir, Zanamivir, Laninamivir, and Peramivir, against various influenza virus strains.
| Inhibitor | Virus Strain/Neuraminidase Type | IC50 (nM) |
| This compound (PMC-36) | Influenza A (H7N1) - N1 | 14.6 ± 3.0 [1] |
| Oseltamivir | Influenza A (H7N1) - N1 | 25 ± 4[1] |
| Oseltamivir | Influenza A (H1N1)pdm09 | ~0.05 - 1.34[2][3] |
| Oseltamivir | Influenza A (H3N2) | ~0.67[3] |
| Oseltamivir | Influenza B | ~13[3] |
| Zanamivir | Influenza A (H1N1) | ~0.92[3] |
| Zanamivir | Influenza A (H3N2) | ~2.28[3] |
| Zanamivir | Influenza B | ~4.19[3] |
| Laninamivir | Influenza A (H1N1)pdm09 | 0.27 ± 0.05[4] |
| Laninamivir | Influenza A (H3N2) | 0.62 ± 0.05[4] |
| Laninamivir | Influenza B | 3.26 ± 0.26[4] |
| Peramivir | Influenza A (H1N1)pdm09 | ~0.13[4] |
| Peramivir | Influenza A (H3N2) | Not explicitly stated |
| Peramivir | Influenza B | 0.74 ± 0.33[4] |
Note: IC50 values can vary between studies due to different experimental conditions and virus strains.
Mechanism of Action: Neuraminidase Inhibition
Neuraminidase inhibitors function by blocking the active site of the neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells. This inhibition prevents the spread of the virus to other cells.
Caption: Mechanism of Neuraminidase Inhibition.
Experimental Protocol: In Vitro Neuraminidase Inhibition Assay
The inhibitory concentration of this compound and other neuraminidase inhibitors is typically determined using a fluorescence-based neuraminidase inhibition assay.[5][6]
Objective: To determine the concentration of an inhibitor required to reduce the activity of the neuraminidase enzyme by 50% (IC50).
Materials:
-
Influenza virus sample containing neuraminidase
-
Neuraminidase inhibitor compounds (e.g., this compound)
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer
-
Stop solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol)[7]
-
96-well microplates
-
Fluorometer
Procedure:
-
Virus Titration: The neuraminidase activity of the virus stock is first determined to ensure an appropriate amount is used in the assay.
-
Inhibitor Dilution: A serial dilution of the neuraminidase inhibitor is prepared.
-
Incubation: The diluted inhibitor is mixed with the virus sample and incubated to allow the inhibitor to bind to the neuraminidase enzyme.
-
Substrate Addition: The MUNANA substrate is added to the mixture. The neuraminidase enzyme will cleave the MUNANA, releasing a fluorescent product (4-methylumbelliferone).
-
Reaction Termination: After a specific incubation period, a stop solution is added to terminate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence of each well is measured using a fluorometer.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of neuraminidase inhibition against the inhibitor concentration.
Caption: Experimental Workflow for Neuraminidase Inhibition Assay.
References
- 1. Synthesis and in vitro study of novel neuraminidase inhibitors against avian influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. izsvenezie.com [izsvenezie.com]
Confirming Neuraminidase Inhibition: A Structural and Functional Comparison of Leading Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of prominent neuraminidase inhibitors, focusing on the structural basis of their mechanism of action and the experimental data supporting their efficacy.
Neuraminidase, a key surface glycoprotein of the influenza virus, is essential for the release of progeny virions from infected host cells, making it a prime target for antiviral drug development. Understanding the interaction between inhibitors and the neuraminidase active site at a molecular level is crucial for the development of new and more effective therapeutics. This guide delves into the structural biology that confirms the mechanism of action of these inhibitors and presents a comparison of their inhibitory activities.
Comparative Inhibitory Potency
The efficacy of neuraminidase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. The following table summarizes the IC50 values for three widely recognized neuraminidase inhibitors—Oseltamivir, Zanamivir, and Peramivir—against influenza A/H1N1 virus neuraminidase.
| Inhibitor | Target Neuraminidase | IC50 (nM) | Reference |
| Oseltamivir | Influenza A/H1N1 | 1.34 | [1] |
| Zanamivir | Influenza A/H1N1 | 0.92 | [1] |
| Peramivir | Influenza A/H1N1 | ~0.1 - 1.0 | [2][3] |
Note: IC50 values can vary between studies due to different experimental conditions and virus strains.
Structural Insights into the Mechanism of Action
Structural studies, primarily X-ray crystallography, have been instrumental in elucidating the binding mechanism of neuraminidase inhibitors. Oseltamivir, a widely used antiviral, binds to the highly conserved active site of the neuraminidase enzyme.[4][5] This binding prevents the enzyme from cleaving sialic acid residues on the host cell surface, thus trapping the newly formed virus particles and preventing their release and subsequent infection of other cells.
The following diagram illustrates the key interactions between Oseltamivir and the amino acid residues within the neuraminidase active site. The inhibitor forms a network of hydrogen bonds and hydrophobic interactions, leading to its potent inhibitory effect.[4][6]
Oseltamivir Binding in Neuraminidase Active Site
Experimental Protocols
The determination of IC50 values is a critical step in evaluating the potency of neuraminidase inhibitors. The most common method is the MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) fluorescence-based assay.
MUNANA-Based Neuraminidase Inhibition Assay
This assay measures the enzymatic activity of neuraminidase by detecting the fluorescent product, 4-methylumbelliferone, which is released upon the cleavage of the non-fluorescent MUNANA substrate by the enzyme. The IC50 value is determined by measuring the reduction in fluorescence in the presence of varying concentrations of the inhibitor.
Materials:
-
Influenza virus stock
-
Neuraminidase inhibitors (Oseltamivir, Zanamivir, Peramivir)
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Virus Dilution: Prepare serial dilutions of the influenza virus in assay buffer to determine the optimal concentration that yields a linear fluorescent signal over time.
-
Inhibitor Preparation: Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer.
-
Assay Setup:
-
Add a fixed amount of the diluted virus to each well of a 96-well plate.
-
Add the serially diluted inhibitors to the wells containing the virus. Include control wells with virus only (no inhibitor) and blank wells (buffer only).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence intensity of each well using a fluorometer with excitation at ~365 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The following diagram outlines the experimental workflow for the MUNANA-based neuraminidase inhibition assay.
References
- 1. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for oseltamivir resistance of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Investigations and Binding Mechanisms of Oseltamivir Drug Resistance Conferred by the E119V Mutation in Influenza H7N9 Virus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Neuraminidase-IN-1: A Guide to Safe and Compliant Practices
Accurate and safe disposal of laboratory chemicals is paramount for the safety of researchers and the protection of the environment. This guide provides essential information and procedural steps for the proper disposal of Neuraminidase-IN-1, with a primary emphasis on adhering to safety protocols in the absence of complete hazard information.
A definitive Safety Data Sheet (SDS) for a compound specifically named "this compound" is not publicly available. The "IN" designation suggests this is a neuraminidase inhibitor, a small molecule compound, and its disposal requirements would be distinct from the neuraminidase enzyme itself. Without a specific SDS, this compound must be treated as a substance with unknown hazards.
The most critical first step for any researcher handling this compound is to obtain the official Safety Data Sheet (SDS) from the manufacturer or supplier . The SDS is the primary source of information regarding the chemical's properties, hazards, and specific handling and disposal instructions.
Precautionary Disposal Protocol for Chemicals without an SDS
In the absence of a specific SDS for this compound, the following general procedure for the disposal of an unknown or novel research chemical should be strictly followed. This protocol is designed to minimize risk and ensure compliance with general laboratory safety standards.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves). Consult a glove compatibility chart if available, or double-glove as a precaution.
-
Body Protection: A standard laboratory coat is required.
Step 2: Waste Segregation and Containment
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Do not mix this compound with any other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Collect waste this compound (both solid and any solutions) in a dedicated, properly sealed, and chemically compatible waste container. The container must be in good condition with no leaks or cracks.
-
For liquid waste, use secondary containment (e.g., a larger, chemically resistant tray or bucket) to prevent spills.
Step 3: Labeling of Hazardous Waste
Accurate and clear labeling is a regulatory requirement and essential for safe disposal.
-
Affix a hazardous waste label to the container.
-
On the label, clearly write the full chemical name: "this compound" . Do not use abbreviations.
-
Indicate that the hazards are "Unknown" as the SDS is not available.
-
Provide the name of the principal investigator, the laboratory location, and the date the waste was first added to the container.
Step 4: Storage of Chemical Waste
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste.
Step 5: Arrange for Chemical Waste Pickup
-
Once the waste container is full, or if you will no longer be generating this type of waste, contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.
-
Inform the EHS representative that the SDS for this compound is not available and that it is being treated as a chemical with unknown hazards. They will provide further instructions on how to proceed.
The Critical Role of the Safety Data Sheet (SDS)
The SDS is a comprehensive document that provides vital information for the safe handling and disposal of chemicals. Once you obtain the SDS for this compound, it will provide specific details that supersede the general guidelines above. Key sections to review for disposal information are summarized in the table below.
| SDS Section Number | Section Title | Description of Content Relevant to Disposal |
| Section 7 | Handling and Storage | Provides guidance on safe handling practices and storage conditions, which are important for managing the waste prior to disposal. |
| Section 8 | Exposure Controls/Personal Protection | Specifies the necessary personal protective equipment (PPE) to be used when handling the chemical, including for disposal procedures. |
| Section 9 | Physical and Chemical Properties | Details the physical and chemical characteristics of the substance, which can inform its potential reactivity and the selection of appropriate waste containers. |
| Section 10 | Stability and Reactivity | Describes any chemical instabilities and conditions to avoid, which is critical for preventing dangerous reactions in waste containers. It also lists incompatible materials that must be segregated from the waste. |
| Section 13 | Disposal Considerations | This is the most important section for waste disposal. It provides specific instructions on the proper disposal methods for the chemical and its contaminated packaging, in accordance with regulatory requirements. |
| Section 14 | Transport Information | Contains information on the proper shipping name and hazard class for transportation, which is relevant for the off-site disposal of the hazardous waste. |
| Section 15 | Regulatory Information | Provides information on the regulatory status of the chemical, which can influence disposal requirements. |
Chemical Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of any laboratory chemical, highlighting the central importance of the Safety Data Sheet.
Personal protective equipment for handling Neuraminidase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of Neuraminidase-IN-1 (CAS No. 2379438-80-7), a neuraminidase inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn when handling this compound to minimize exposure and ensure personal safety.[1]
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (chemically resistant) |
| Skin and Body Protection | Impervious clothing (laboratory coat) |
| Respiratory Protection | Suitable respirator (use in well-ventilated areas; if dust or aerosols may be generated, a respirator is necessary) |
Operational Plan: Step-by-Step Handling Procedures
Follow these steps for the safe handling of this compound in a laboratory setting.[1]
-
Preparation :
-
Ensure a designated handling area is clean and uncluttered.
-
Verify that an appropriate exhaust ventilation system is operational.[1]
-
Locate the nearest safety shower and eye wash station before beginning work.
-
Assemble all necessary PPE and ensure it is in good condition.
-
-
Handling the Compound :
-
Storage :
Emergency Procedures
In the event of an exposure or spill, follow these first aid measures immediately.[1]
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| Eye Contact | Remove any contact lenses. Flush eyes immediately with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1] |
| Inhalation | Immediately relocate self or casualty to fresh air. |
| Spillage | Collect spillage to prevent environmental release.[1] |
Disposal Plan
All waste materials contaminated with this compound must be disposed of according to approved waste disposal procedures.
-
Waste Collection :
-
Collect all contaminated materials (e.g., gloves, pipette tips, empty containers) in a designated, sealed waste container.
-
-
Disposal :
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
